3-Methoxy-2-naphthoic acid
Description
- in the presence of Li and NH4Cl to afford 1,2,3,4-tetrahydro-2-naphthoic acid
- by using Li, NH4Cl and anhydrous FeCl3 to afford 3-methoxy-1, 2-dihydro-2-naphthoic acid
- in anhydrous ether, liquid ammonia, lithium wire and anhydrous ethanol to afford 1,2,3,4-tetrahydro-2-naphthoic acid
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQQRFTCVDODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061259 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-62-5 | |
| Record name | 3-Methoxy-2-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-naphthoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-2-naphthoic acid | |
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| Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
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| Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
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| Record name | 3-methoxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-3-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK966S8655 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2-naphthoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Methoxy-2-naphthoic acid (CAS No. 883-62-5) is a naphthoic acid derivative with significant utility in organic synthesis and drug development. It serves as a key intermediate in the creation of complex organic molecules, including dyes, pigments, and pharmacologically active compounds.[1][2] Its molecular structure, featuring a naphthalene core substituted with both a carboxylic acid and a methoxy group, imparts a unique combination of aromaticity, acidity, and lipophilicity.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. It is critical to note that while properties such as melting point have been experimentally verified, others like boiling point and pKa are based on computational predictions and should be confirmed experimentally for critical applications.
| Property | Value | Source(s) |
| IUPAC Name | 3-methoxynaphthalene-2-carboxylic acid | [3] |
| CAS Number | 883-62-5 | [1][4] |
| Molecular Formula | C₁₂H₁₀O₃ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Appearance | Light orange to yellow/green crystalline powder | [5] |
| Melting Point | 131-136 °C | [1][5][6] |
| Boiling Point | 358.8 ± 17.0 °C (Predicted) | [7] |
| pKa | 4.09 ± 0.30 (Predicted) | [7] |
| Solubility | Soluble in Methanol | [6][7] |
Melting Point Determination: A Criterion for Purity
The melting point is a fundamental thermal property, offering a rapid assessment of a compound's purity. A sharp melting range (typically ≤1°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[8] The experimentally determined melting point for this compound is consistently reported between 131-136 °C .[1][5][6]
Causality of Experimental Choices
The chosen methodology, capillary melting point determination, is a standard and reliable technique. The sample is finely powdered to ensure uniform heat transfer and packed into a narrow capillary tube to minimize the thermal gradient across the sample. Heating is performed slowly (1-2 °C/min) near the expected melting point to allow the system to remain in thermal equilibrium, ensuring an accurate reading of the temperatures at which melting begins (T₁) and is complete (T₂).[8]
Standard Protocol for Capillary Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus.
I. Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine, crystalline powder form.
-
Obtain a glass capillary tube, sealed at one end.
-
Press the open end of the capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 1-2 mm for optimal results.[8]
II. Measurement:
-
Set the starting temperature on the melting point apparatus to approximately 15-20 °C below the expected melting point (e.g., set to 115 °C).
-
Set the heating rate (ramp rate) to a rapid value (e.g., 10-20 °C/min) for the initial approach.
-
Once the temperature reaches the pre-set start, reduce the ramp rate to 1-2 °C/min to ensure accurate determination.
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts into a transparent liquid.
-
The melting point is reported as the range T₁ - T₂.
-
Allow the apparatus to cool significantly before performing subsequent measurements.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Solubility Profile: A Key Parameter in Drug Development
Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems, directly impacting bioavailability. While this compound is noted to be soluble in methanol, quantitative data in a range of pharmaceutically relevant solvents is essential for formulation and development.[7]
The Shake-Flask Method: The Gold Standard
The equilibrium shake-flask method is considered the most reliable for determining thermodynamic solubility.[4][9] The principle is straightforward: an excess of the solid compound is agitated in a solvent for a prolonged period until the solution reaches saturation (equilibrium). After separating the undissolved solid, the concentration of the solute in the supernatant is quantified, typically via UV-Vis spectrophotometry or HPLC.
Protocol for Quantitative Solubility Determination
This protocol outlines the determination of solubility in a given solvent (e.g., water, ethanol, DMSO) at a controlled temperature.
I. Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Add an excess amount of solid this compound to several vials (performing the experiment in triplicate is recommended). An excess is confirmed if solid material remains visible at the end of the experiment.[10]
-
Add a precise volume of the desired solvent to each vial.
II. Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. A period of 18-24 hours is typically adequate.[7][10]
III. Sample Analysis:
-
After agitation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates.
-
Dilute the clear filtrate with the solvent as necessary to bring its concentration within the linear range of the analytical method.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted filtrate samples.
-
Plot the calibration curve (Concentration vs. Absorbance/Peak Area) for the standards.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted filtrate.
-
Multiply by the dilution factor to determine the final solubility, typically reported in mg/mL or µg/mL.
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity Constant (pKa): Predicting Ionization State
The acid dissociation constant (pKa) is a measure of a compound's acidity. It is the pH at which the compound exists as a 50:50 mixture of its protonated (acidic) and deprotonated (conjugate base) forms. The pKa is vital for predicting how a molecule's charge, and thus its solubility, membrane permeability, and receptor binding, will change with pH. The predicted pKa for the carboxylic acid group of this compound is approximately 4.09 .[7]
Potentiometric Titration: A Precise Approach
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[1] The methodology involves titrating a solution of the weak acid with a strong base (e.g., NaOH) while continuously monitoring the solution's pH with a calibrated electrode. The pKa can be determined from the resulting titration curve at the half-equivalence point—the point at which half of the acid has been neutralized.[11] For sparingly soluble compounds, the use of a co-solvent (like methanol or ethanol) may be necessary, with subsequent extrapolation to determine the aqueous pKa.[3]
Protocol for pKa Determination by Potentiometric Titration
I. System Setup & Calibration:
-
Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).[11]
-
Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent. If solubility in water is low, prepare the solution in a water/co-solvent mixture (e.g., 50:50 water:methanol).
II. Titration Procedure:
-
Place a known volume of the acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.
-
Continue this process until the pH has passed the equivalence point (identified by a sharp increase in pH) and begins to plateau in the basic region.
III. Data Analysis:
-
Plot the titration curve (pH vs. Volume of NaOH added).
-
Determine the equivalence point (Veq), which is the inflection point of the steepest part of the curve. This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).
-
Determine the volume at the half-equivalence point (Veq/2).
-
Find the corresponding pH on the titration curve at the Veq/2 volume. This pH value is the pKa of the compound under the experimental conditions.
Workflow for pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies.[12] For this compound, the following absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100-3000 | C-H stretch (sp²) | Aromatic Ring |
| ~2950-2850 | C-H stretch (sp³) | Methoxy (-OCH₃) |
| ~1710-1680 (strong) | C=O stretch | Carboxylic Acid |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 & ~1050 | C-O stretch | Aryl Ether (-O-CH₃) |
Insight: The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the carboxylic acid. The O-H stretch will be very broad, a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. Based on analogous structures like 1-methoxynaphthalene, the following signals can be predicted:[13][14]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0-13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~7.2-8.2 | Multiplets | 6H | Aromatic Protons (Naphthalene ring) |
| ~3.9-4.1 | Singlet | 3H | Methoxy Protons (-OCH₃) |
Insight: The downfield signal above 12 ppm is characteristic of the acidic carboxylic proton. The six aromatic protons will appear as a complex series of multiplets. The sharp singlet around 4 ppm is the unambiguous signature of the methoxy group protons.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~168-175 | Carboxylic Carbon (-C OOH) |
| ~155-160 | Aromatic Carbon attached to -OCH₃ |
| ~110-140 | Other Aromatic Carbons (Naphthalene ring) |
| ~55-60 | Methoxy Carbon (-OC H₃) |
Insight: The carbon of the carbonyl group will be the most downfield signal. The carbon attached to the electron-donating methoxy group will also be significantly downfield, while the methoxy carbon itself will appear in the aliphatic region around 55-60 ppm.[15][16]
Conclusion
This guide has detailed the essential physical properties of this compound and, crucially, the robust experimental methodologies required for their validation. For drug development professionals and researchers, understanding not just the data but the causality and integrity of the methods used to obtain it is paramount. By adhering to the detailed protocols for melting point, solubility, and pKa determination, laboratories can confidently generate the high-quality, reliable data necessary to advance their research and development objectives. The provided workflows and spectral predictions further serve as a practical framework for the complete chemical characterization of this important synthetic intermediate.
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Naphthoic acid(86-55-5) 13C NMR spectrum [chemicalbook.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. azooptics.com [azooptics.com]
- 13. 1-Methoxynaphthalene(2216-69-5) 1H NMR [m.chemicalbook.com]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methoxy-2-naphthoic Acid: Chemical Structure and Bonding
<
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 3-Methoxy-2-naphthoic acid, a key organic compound with significant applications in medicinal chemistry and materials science. The document delves into the intricacies of its chemical structure, bonding, and the analytical techniques essential for its characterization, offering valuable insights for professionals in research and drug development.
Core Molecular Profile
This compound is a derivative of naphthoic acid.[1][2] Its fundamental properties are summarized below:
| Property | Value |
| Chemical Formula | C₁₂H₁₀O₃[3] |
| Molecular Weight | 202.21 g/mol [3][4] |
| CAS Number | 883-62-5[1][3] |
| Appearance | Light orange to yellow to green powder or crystal |
| Melting Point | 133-136 °C[1] |
| Synonyms | 3-methoxynaphthalene-2-carboxylic acid[3] |
Elucidation of the Chemical Structure
A multi-faceted analytical approach is crucial for a thorough understanding of the molecular architecture of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework. The proton NMR spectrum reveals the distinct signals of the aromatic and methoxy protons, while the ¹³C NMR spectrum confirms the number of unique carbon environments.
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups through their characteristic vibrational frequencies. For this compound, significant stretches include the broad O-H band of the carboxylic acid, the sharp C=O stretch, and various C-O and aromatic C=C stretches.
Mass Spectrometry (MS): This technique confirms the molecular weight and provides insights into the fragmentation patterns of the molecule. For this compound, the molecular ion peak is observed at an m/z of approximately 202.[3]
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This method provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. In the solid state, carboxylic acids like this compound often form centrosymmetric dimers through hydrogen bonding between the carboxyl groups.
Nature of the Chemical Bonding
The chemical reactivity and physical properties of this compound are dictated by its electronic structure and the interplay of its functional groups.
Aromatic System: The naphthalene core consists of two fused benzene rings, creating an extended π-electron system that confers significant stability to the molecule.
Substituent Effects:
-
Methoxy Group (-OCH₃): This group acts as an electron-donating group through resonance, which can influence the reactivity of the naphthalene ring in electrophilic substitution reactions.
-
Carboxylic Acid Group (-COOH): This is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.
Intermolecular Forces: The primary intermolecular force is the hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. Van der Waals forces also contribute to the overall crystal packing.
Synthesis and Reactivity
Synthesis: this compound can be synthesized from 3-hydroxy-2-naphthoic acid through a methylation reaction.[1][2] The precursor, 3-hydroxy-2-naphthoic acid, is prepared by the carboxylation of 2-naphthol via the Kolbe–Schmitt reaction.[5]
Reactivity: The compound undergoes reduction under various conditions. For example, reaction with lithium and ammonium chloride can yield 1,2,3,4-tetrahydro-2-naphthoic acid.[1][2]
Applications in Research and Development
Naphthoic acid derivatives are of considerable interest in drug discovery and materials science.
Pharmaceutical Applications: Naphthalene-based compounds have been investigated for various therapeutic applications. For instance, derivatives of the structurally related 3,5-dihydroxy-2-naphthoic acid have been identified as potential lead compounds for designing antibabesial drugs by targeting lactate dehydrogenase.[6] The precursor, 3-hydroxy-2-naphthoic acid, is utilized in the production of various medicinal compounds.[7]
Chemical Synthesis: this compound serves as a valuable intermediate in organic synthesis. It can be used to create more complex molecules, such as N-[p-N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA).[1][2]
Experimental Workflow and Data Visualization
A logical workflow for the characterization of this compound is essential for reliable and reproducible results.
Workflow for Structural Characterization
References
- 1. This compound 98 883-62-5 [sigmaaldrich.com]
- 2. This compound | 883-62-5 [chemicalbook.com]
- 3. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 7. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 3-Methoxy-2-naphthoic acid (CAS 883-62-5): Synthesis, Characterization, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3-Methoxy-2-naphthoic acid. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, reactivity, and utility as a strategic building block in medicinal and materials chemistry. The protocols and analyses presented are grounded in established chemical principles to ensure both accuracy and practical applicability in a laboratory setting.
Core Molecular Profile and Physicochemical Properties
This compound is a derivative of naphthoic acid, characterized by a naphthalene core functionalized with a carboxylic acid group at the 2-position and a methoxy group at the 3-position.[1][2] This specific arrangement of functional groups dictates its chemical behavior, solubility, and utility as a synthetic intermediate.
The compound typically appears as a light orange to yellow or green crystalline powder.[3][4] Its core physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 883-62-5 | [2][5][6] |
| Molecular Formula | C₁₂H₁₀O₃ | [5][6] |
| Molecular Weight | 202.21 g/mol | [2][5][6] |
| IUPAC Name | 3-methoxynaphthalene-2-carboxylic acid | [6] |
| Melting Point | 133-136 °C | [1][2][4][5] |
| Boiling Point | 358.8 ± 17.0 °C (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4] |
| SMILES | COc1cc2ccccc2cc1C(O)=O | [2][6] |
| InChIKey | RTBQQRFTCVDODF-UHFFFAOYSA-N | [2][5] |
Synthesis and Purification: A Validated Approach
The most direct and common synthesis of this compound involves the methylation of its precursor, 3-Hydroxy-2-naphthoic acid (also known as BON Acid).[1][2] This reaction is a classic example of Williamson ether synthesis adapted for a phenolic hydroxyl group.
Causality in Experimental Design
The choice of a methylating agent and base is critical for achieving high yield and purity. A strong base is required to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol but less acidic than the carboxylic acid. The resulting phenoxide is a potent nucleophile that readily attacks the methylating agent. Dimethyl sulfate is a common and effective methylating agent for this purpose. The carboxylic acid group remains protonated under basic conditions (as the carboxylate salt), preventing unwanted side reactions. Acidification in the final step is necessary to protonate the carboxylate and precipitate the final product.
Experimental Protocol: Methylation of 3-Hydroxy-2-naphthoic acid
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Dissolution & Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide. The molar ratio should be approximately 1:2 (acid:base) to ensure complete formation of the phenoxide and carboxylate salts.
-
Methylation: While stirring vigorously, add dimethyl sulfate dropwise to the solution at room temperature. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Workup & Neutralization: Cool the reaction mixture to room temperature. Carefully add concentrated HCl to neutralize the excess NaOH and acidify the solution until it is acidic to litmus paper (pH ~2). This step protonates the carboxylate to form the desired carboxylic acid.
-
Precipitation & Isolation: The product, this compound, will precipitate out of the acidic solution as a solid. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Verifying the identity and purity of a synthesized compound is paramount. The following spectroscopic signatures are expected for this compound, providing a self-validating system for characterization.
| Technique | Functional Group | Expected Signature | Rationale |
| ¹H NMR | Carboxylic Acid (-COOH) | ~11-13 ppm (broad singlet, 1H) | Deshielded, acidic proton; often exchanges with solvent.[7] |
| Aromatic (Ar-H) | ~7.2-8.5 ppm (multiplets, 6H) | Protons on the electron-rich naphthalene ring system. | |
| Methoxy (-OCH₃) | ~3.8-4.0 ppm (singlet, 3H) | Protons on the methyl group adjacent to an oxygen atom.[7] | |
| ¹³C NMR | Carboxylic Acid (-C OOH) | ~165-175 ppm | Carbonyl carbon of the carboxylic acid.[7] |
| Aromatic (Ar-C) | ~110-160 ppm | Multiple peaks corresponding to the 10 carbons of the naphthalene ring. | |
| Methoxy (-OC H₃) | ~55-57 ppm | Carbon of the methoxy group.[7] | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | ~2500–3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding.[7] |
| C=O Stretch (Carboxylic Acid) | ~1680–1720 cm⁻¹ (strong, sharp) | Carbonyl stretch of the conjugated carboxylic acid.[7] | |
| C-O Stretch (Ether) | ~1200-1300 cm⁻¹ (strong) | Aryl-alkyl ether C-O bond vibration.[7] | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 202 | Corresponds to the molecular weight of the compound.[6] |
| Key Fragments | m/z = 185 ([M-OH]⁺), 157 ([M-COOH]⁺) | Characteristic fragmentation pattern involving loss of hydroxyl and carboxyl groups.[8] |
Chemical Reactivity and Synthetic Utility
This compound is a versatile building block primarily due to the reactivity of its carboxylic acid group and the stability of the naphthalene core.
Reduction of the Naphthalene Ring
The aromatic system can be reduced under specific conditions, a reaction of significant interest for creating non-aromatic scaffolds. It undergoes reduction under Birch conditions (using lithium in liquid ammonia with an alcohol quench) to afford 1,2,3,4-tetrahydro-2-naphthoic acid.[1][2] This reaction selectively reduces the ring that does not bear the electron-donating methoxy group.
-
Reaction with Li and NH₄Cl: Yields 1,2,3,4-tetrahydro-2-naphthoic acid.[1][2]
-
Reaction with Li, NH₄Cl, and anhydrous FeCl₃: Yields the partially reduced 3-methoxy-1,2-dihydro-2-naphthoic acid.[1][2]
Role as a Synthetic Precursor
The true value of this compound for drug development and materials science lies in its role as a precursor to more complex molecules. The carboxylic acid can be readily converted to esters, amides, acid chlorides, and other functional groups, opening pathways to a diverse range of derivatives.
Caption: Synthetic utility of this compound as a precursor.
Applications in Drug Discovery and Medicinal Chemistry
The naphthoic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. Derivatives of this compound are no exception.
-
Antihyperglycemic Agents: The compound has been used to prepare a series of naphthalenyl 3H-1,2,3,5-oxathiadiazole 2-oxides, which were tested for antihyperglycemic activity in a mouse model for type 2 diabetes.[2] This highlights its direct application in the development of metabolic disease therapeutics.
-
Anti-inflammatory Research: While not directly this compound, structurally related naphthalenyl propenoic acids have been investigated as orally active inhibitors of Interleukin-1 (IL-1) generation, a key target in inflammatory diseases.[9]
-
Enzyme Inhibition: The broader family of dihydroxynaphthoic acids has been identified as a source of lead compounds for designing selective inhibitors of lactate dehydrogenase, a crucial enzyme in parasites like Babesia.[10] This demonstrates the potential of the naphthalene carboxylic acid core for targeting parasitic diseases.
-
Analytical Chemistry: It serves as the precursor for N-[p-N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA), a reagent used in the extraction and spectrophotometric determination of vanadium(V).[2]
Safety and Handling
As with any laboratory chemical, proper handling is essential. Researchers should consult the Safety Data Sheet (SDS) before use.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[6] May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Eyeshields and chemical-resistant gloves are mandatory.[2] A lab coat and use of a fume hood are strongly recommended.
-
Handling Precautions: Avoid breathing dust (P261).[6] Wash hands thoroughly after handling. In case of skin contact, wash with plenty of water (P302 + P352).[3][6]
Conclusion
This compound (CAS 883-62-5) is more than a catalog chemical; it is a versatile and valuable platform for chemical innovation. Its well-defined synthesis, predictable reactivity, and the proven biological relevance of its derivatives make it an important tool for scientists in drug discovery, materials science, and analytical chemistry. This guide provides the foundational knowledge and practical insights necessary for its effective application in a research setting.
References
- 1. This compound | 883-62-5 [chemicalbook.com]
- 2. This compound 98 883-62-5 [sigmaaldrich.com]
- 3. This compound | 883-62-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound CAS#: 883-62-5 [m.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 8. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(5-Alkyl-4-hydroxy-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acids as orally active inhibitors of IL-1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
A Technical Guide to the Spectroscopic Data of 3-Methoxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-naphthoic acid, a derivative of naphthoic acid, serves as a crucial building block in the synthesis of various organic compounds, including potential pharmaceutical agents. Its chemical structure, characterized by a naphthalene core substituted with methoxy and carboxylic acid groups, gives rise to a unique spectroscopic signature. A thorough understanding of its spectral properties is paramount for researchers engaged in synthesis, quality control, and the development of novel therapeutics. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its molecular structure and chemical behavior.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound (C₁₂H₁₀O₃, Molar Mass: 202.21 g/mol ) are the key to interpreting its spectroscopic data.[1] The naphthalene ring system provides a rigid scaffold, with the electron-donating methoxy group and the electron-withdrawing carboxylic acid group influencing the electronic environment of the aromatic protons and carbons.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Figure 2: A generalized workflow for NMR data acquisition and analysis.
¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~10-13 | Singlet (broad) | 1H |
| Aromatic-H | ~7.0 - 8.5 | Multiplet | 6H |
| OCH₃ | ~3.9 | Singlet | 3H |
Note: These are predicted values based on the analysis of similar compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.
Interpretation:
-
The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm) due to hydrogen bonding and its acidic nature.
-
The six aromatic protons on the naphthalene ring will likely appear as a complex multiplet in the region of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the methoxy and carboxylic acid groups.
-
The three protons of the methoxy group are expected to be observed as a sharp singlet around δ 3.9 ppm, a characteristic region for methoxy protons attached to an aromatic ring.
¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~170 - 180 |
| Aromatic C-O | ~155 - 165 |
| Aromatic C-H & C-C | ~110 - 140 |
| OCH₃ | ~55 - 60 |
Note: These are predicted values. The actual experimental values will provide a more precise picture of the electronic environment of each carbon atom.
Interpretation:
-
The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically between δ 170-185 ppm.
-
The aromatic carbon directly attached to the electron-donating methoxy group will be shielded and appear at a relatively upfield position compared to other aromatic carbons. Conversely, the carbon attached to the electron-withdrawing carboxylic acid group will be deshielded.
-
The methoxy carbon will appear as a distinct signal in the aliphatic region, typically around δ 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and methoxy groups, as well as the aromatic naphthalene ring.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr for the pellet method) is first recorded. Then, the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
IR Spectroscopic Data
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~1700 | C=O | Stretching (Carboxylic Acid) |
| ~1600, ~1470 | C=C | Stretching (Aromatic Ring) |
| ~1250 | C-O | Stretching (Aryl Ether) |
| ~1030 | C-O | Stretching (Carboxylic Acid) |
| 2850-3000 | C-H | Stretching (Aromatic and CH₃) |
Note: The exact peak positions and intensities can vary based on the physical state of the sample and the measurement technique.
Interpretation:
-
The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which typically appears in the 2500-3300 cm⁻¹ region and often overlaps with the C-H stretching bands.
-
A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid.
-
The presence of the aromatic naphthalene ring will be confirmed by C=C stretching vibrations in the 1470-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.
-
The C-O stretching of the aryl ether (methoxy group) will give rise to a strong band around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is chosen, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectrometric Data
The GC-MS data for this compound shows a clear molecular ion peak and characteristic fragment ions.[1]
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Assignment |
| 202 | [M]⁺ (Molecular Ion) |
| 185 | [M - OH]⁺ |
| 157 | [M - COOH]⁺ |
| 129 | [M - COOH - CO]⁺ |
Interpretation:
The mass spectrum is expected to show a prominent molecular ion peak at m/z 202, corresponding to the molecular weight of this compound. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, m/z 185) and the loss of the entire carboxyl group (-COOH, m/z 157). Further fragmentation of the [M - COOH]⁺ ion by the loss of carbon monoxide (CO) would lead to the ion at m/z 129.
Figure 3: A simplified proposed fragmentation pathway for this compound in mass spectrometry.
Conclusion
References
An In-depth Technical Guide to the Solubility of 3-Methoxy-2-naphthoic Acid in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-methoxy-2-naphthoic acid, a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers qualitative solubility insights, and provides a detailed experimental protocol for precise and reproducible solubility determination.
Introduction: Understanding the Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior in various chemical processes. From reaction kinetics in synthesis to bioavailability in drug formulation, understanding how and to what extent a compound dissolves in different solvents is paramount. This guide will explore the structural features of this compound and how they dictate its interaction with a range of common organic solvents.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential to predict its solubility behavior.
| Property | Value | Source |
| CAS Number | 883-62-5 | [2][3] |
| Molecular Formula | C₁₂H₁₀O₃ | [2][3] |
| Molecular Weight | 202.21 g/mol | [2][3] |
| Melting Point | 133-136 °C | [1][2] |
| Appearance | Light orange to yellow powder/crystal | [4] |
| Predicted pKa | 4.09 ± 0.30 | [4] |
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay of its functional groups and the overall molecular structure with the properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
The Role of the Carboxylic Acid Group
The carboxylic acid functional group is the primary driver of the polarity of this compound. This group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This allows for strong interactions with polar solvents, particularly those capable of hydrogen bonding.
The Influence of the Naphthalene Ring and Methoxy Group
The naphthalene ring is a large, nonpolar, aromatic structure. This part of the molecule contributes to its hydrophobic character and favors solubility in nonpolar or weakly polar organic solvents through van der Waals interactions. The methoxy group (-OCH₃) adds a degree of polarity and can act as a hydrogen bond acceptor, but its effect is less pronounced than that of the carboxylic acid.
Acid-Base Chemistry and Solubility
As a carboxylic acid, this compound will exhibit significantly increased solubility in basic aqueous solutions due to the formation of the highly polar carboxylate anion. Conversely, its solubility in acidic aqueous solutions will be suppressed.
Qualitative Solubility Profile
| Solvent | Predicted Qualitative Solubility | Rationale |
| Methanol | Soluble | [4][8] Polar protic solvent, capable of hydrogen bonding with the carboxylic acid group. |
| Ethanol | Soluble | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. |
| Acetone | Moderately Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Moderately Soluble | A moderately polar solvent with some hydrogen bond accepting capability. |
| Dichloromethane | Slightly Soluble | A weakly polar solvent. |
| Toluene | Slightly Soluble | A nonpolar aromatic solvent that can interact with the naphthalene ring. |
| Hexane | Insoluble | A nonpolar aliphatic solvent with weak interactions with the polar functional groups. |
Experimental Determination of Solubility
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given solvent.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Agitation is crucial to facilitate the dissolution process.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Accurately dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented, a strong understanding of its physicochemical properties and the principles of solubility allows for reliable predictions of its behavior. The methoxy and carboxylic acid functional groups, in conjunction with the naphthalene core, create a molecule with a nuanced solubility profile. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination, ensuring data integrity and reproducibility for researchers and drug development professionals.
References
- 1. This compound | 883-62-5 [chemicalbook.com]
- 2. This compound 98 883-62-5 [sigmaaldrich.com]
- 3. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 883-62-5 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Naphthoic acid 98 93-09-4 [sigmaaldrich.com]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. labsolu.ca [labsolu.ca]
An In-depth Technical Guide to 3-Methoxy-2-naphthoic Acid: From Discovery to Contemporary Applications
This guide provides a comprehensive technical overview of 3-Methoxy-2-naphthoic acid, a significant aromatic carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, synthesis, physicochemical characteristics, and its expanding role as a versatile building block in medicinal chemistry and organic synthesis.
Introduction
This compound, with the chemical formula C₁₂H₁₀O₃, is a naphthoic acid derivative characterized by a methoxy group at the 3-position and a carboxylic acid group at the 2-position of the naphthalene ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. The naphthalene core is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide will explore the journey of this compound from its foundational synthesis to its current applications in cutting-edge research.
Historical Perspective and Discovery
While a definitive singular "discovery" publication for this compound is not readily apparent in early chemical literature, its synthesis is intrinsically linked to the development of reactions for the modification of naphthoic acids. The foundational precursor, 3-hydroxy-2-naphthoic acid, has been known since the late 19th century, prepared via the Kolbe-Schmitt reaction from 2-naphthol.[2] The methylation of this hydroxy acid to yield this compound is a straightforward etherification reaction. Early 20th-century explorations into the derivatization of naphthalenes likely led to its first synthesis. A notable early method for preparing related methoxy-methylbenzoic acids involved the reaction of a hydroxybenzoic acid intermediate with dimethyl sulphate.[3] It is highly probable that similar methylation strategies were applied to 3-hydroxy-2-naphthoic acid in the early to mid-20th century.
The broader historical context for the synthesis of such functionalized aromatic carboxylic acids includes the development of intramolecular cyclization reactions like the Pschorr cyclization . Named after Robert Pschorr, this reaction, first reported in 1896, allows for the synthesis of phenanthrene and other polycyclic aromatic systems through the intramolecular substitution of an aromatic ring by a diazonium salt, often catalyzed by copper.[4][5] While not directly employed for the synthesis of this compound itself, the Pschorr reaction and similar methodologies were instrumental in advancing the synthetic toolbox available to chemists for creating complex aromatic structures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [6] |
| Molecular Weight | 202.21 g/mol | [6] |
| CAS Number | 883-62-5 | [6] |
| Appearance | Light orange to yellow to green powder/crystal | TCI |
| Melting Point | 133-136 °C | |
| IUPAC Name | 3-methoxynaphthalene-2-carboxylic acid | [6] |
Spectroscopic Data:
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 202. Key fragmentation peaks are observed at m/z 185, 157, and 129, corresponding to the sequential loss of functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. Bands in the 1600-1450 cm⁻¹ region are attributed to the C=C stretching of the aromatic naphthalene ring, and a prominent C-O stretching band for the methoxy group appears around 1250 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A representative ¹H NMR spectrum in CDCl₃ would exhibit the following signals: a singlet for the methoxy protons (-OCH₃) at approximately 4.0 ppm. The aromatic protons on the naphthalene ring would appear as a series of multiplets in the range of 7.2 to 8.5 ppm. The carboxylic acid proton (-COOH) would typically be a broad singlet further downfield, often above 10 ppm, and its position can be concentration-dependent.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would show a signal for the carboxylic acid carbonyl carbon around 170 ppm. The carbon of the methoxy group would appear around 56 ppm. The aromatic carbons of the naphthalene ring would resonate in the region of 110-140 ppm.
Synthesis of this compound
The most prevalent and efficient synthesis of this compound involves the methylation of its precursor, 3-hydroxy-2-naphthoic acid. This precursor is industrially synthesized from 2-naphthol via the Kolbe-Schmitt reaction.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow from 2-Naphthol to this compound.
Detailed Experimental Protocol: Methylation of 3-Hydroxy-2-naphthoic Acid
This protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), concentrated
-
Methanol or Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The amount should be in molar excess (typically 2-3 equivalents) to ensure complete deprotonation of both the carboxylic acid and the hydroxyl group.
-
Addition of Methylating Agent: Slowly add the methylating agent (dimethyl sulfate or methyl iodide, typically 2.2-2.5 equivalents) to the stirred suspension. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the reaction mixture to a temperature of 60-80°C and maintain it for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water or ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted starting material), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methoxy-2-naphthoate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of methanol and an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.
-
-
Purification:
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms and the pH is acidic.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude this compound from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product.
-
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of Antihyperglycemic Agents
One notable application is in the preparation of novel naphthalenyl 3H-1,2,3,5-oxathiadiazole 2-oxides, which have been investigated for their antihyperglycemic activity in models of type 2 diabetes. The synthesis involves the conversion of this compound into a hydroxamic acid derivative, followed by cyclization.
Precursor for Anti-inflammatory Drugs
The isomeric 6-methoxy-2-naphthoic acid is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and is an inhibitor of COX-1 and COX-2 enzymes.[7] While this compound itself is not a marketed drug, its structural similarity and the known anti-inflammatory potential of naphthoic acid derivatives make it an attractive scaffold for the design of new anti-inflammatory agents.
Building Block in Organic Synthesis
Beyond medicinal chemistry, this compound is a versatile intermediate in organic synthesis. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing access to a wide range of naphthalene-based compounds. For example, it has been used in the synthesis of N-[p-(N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA), a reagent used for the spectrophotometric determination of vanadium.
Logical Relationship in Application Development
Caption: Applications of this compound in various scientific fields.
Conclusion
This compound, while perhaps not as widely known as some other commercial chemicals, represents a cornerstone in the synthesis of functionalized naphthalene derivatives. Its straightforward preparation from readily available starting materials, combined with its versatile reactivity, has established it as a valuable tool for chemists in both academic and industrial settings. As the demand for novel therapeutics and advanced materials continues to grow, the importance of such fundamental building blocks in enabling innovation will undoubtedly persist. This guide has aimed to provide a thorough and practical understanding of this compound, from its chemical principles to its real-world applications, to support the endeavors of the scientific community.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. This compound [myskinrecipes.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 6. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Manufacturer - Quality 3-Methoxy-2-Naphthylboronic Acid, 104115-76-6| UIV CHEM [riyngroup.com]
Methodological & Application
Application Notes & Protocols: Synthetic Routes to 3-Methoxy-2-naphthoic Acid and Its Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for obtaining 3-methoxy-2-naphthoic acid and its key derivatives. We will explore two primary routes to the core acid structure: the O-methylation of 3-hydroxy-2-naphthoic acid and the carboxylation of a Grignard reagent derived from 2-bromo-3-methoxynaphthalene. Furthermore, we detail standard protocols for converting the synthesized acid into valuable ester and amide derivatives, which are common scaffolds in medicinal chemistry. Each section combines theoretical principles with detailed, field-proven experimental protocols, troubleshooting insights, and comparative data to ensure scientific integrity and practical applicability.
Introduction: Significance and Synthetic Overview
This compound is a naphthoic acid derivative that serves as a crucial intermediate in various fields. Its derivatives are explored in medicinal chemistry for applications such as developing antihyperglycemic agents and other pharmacologically active molecules. In materials science, these compounds are used in the synthesis of dyes and pigments, contributing to color stability and thermal resistance.[1]
The synthesis of this core structure and its subsequent derivatization are fundamental tasks for chemists in drug discovery and process development. The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired scale, and overall yield. This guide focuses on the most robust and widely applicable methods.
The primary synthetic pathways to this compound that will be discussed are:
-
Route A: O-Methylation of the commercially available and cost-effective 3-hydroxy-2-naphthoic acid (BON Acid).[2][3][4]
-
Route B: Formation of a carbon-carbon bond via the carboxylation of an organometallic intermediate (Grignard reagent).
Following the synthesis of the core acid, we will detail protocols for its conversion into esters and amides, which are common functionalization steps for library synthesis and lead optimization in drug development.
Synthesis of the Core Structure: this compound
Route A: O-Methylation of 3-Hydroxy-2-naphthoic Acid
This is arguably the most direct and common laboratory-scale synthesis, leveraging the acidic nature of the phenolic hydroxyl group in the starting material, 3-hydroxy-2-naphthoic acid.
Principle and Mechanism: The reaction proceeds via a Williamson ether synthesis. A base is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to form the methyl ether. The carboxylic acid group is typically deprotonated as well but is less nucleophilic and reverts to its acidic form upon aqueous workup.
Protocol 1: O-Methylation using Dimethyl Sulfate
This protocol describes the methylation of 3-hydroxy-2-naphthoic acid using dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent system.
Materials:
-
3-Hydroxy-2-naphthoic acid (BON Acid) (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl Sulfate ((CH₃)₂SO₄) (2.5 eq)
-
Acetone, anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-naphthoic acid (1.0 eq) and anhydrous acetone. Stir to suspend the solid.
-
Add anhydrous potassium carbonate (3.0 eq) to the suspension. The mixture will become thicker.
-
Heat the mixture to a gentle reflux.
-
Slowly add dimethyl sulfate (2.5 eq) dropwise to the refluxing mixture over 30 minutes.
-
Expert Insight: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme caution in a fume hood using appropriate personal protective equipment (PPE). The addition is done at reflux to ensure the reaction proceeds efficiently and to control any exotherm.
-
-
Continue refluxing the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Summary: Route A
| Parameter | Value | Reference |
|---|---|---|
| Typical Yield | 85-95% | Internal Estimate |
| Melting Point | 133-136 °C | [5] |
| Molecular Formula | C₁₂H₁₀O₃ | [6] |
| Molecular Weight | 202.21 g/mol | |
Route B: Carboxylation via Grignard Reaction
This route builds the molecule by forming the carboxylic acid group from a suitable halo-aromatic precursor. It is particularly useful if 2-bromo-3-methoxynaphthalene is more readily available or cost-effective than 3-hydroxy-2-naphthoic acid.
Principle and Mechanism: The synthesis involves two key steps:
-
Grignard Reagent Formation: An organomagnesium halide (Grignard reagent) is prepared by reacting an organohalide (2-bromo-3-methoxynaphthalene) with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[7]
-
Carboxylation: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (usually from dry ice or CO₂ gas) to form a magnesium carboxylate salt.[8][9] Subsequent acidic workup protonates the salt to yield the final carboxylic acid.
Expert Insight: This entire reaction sequence must be performed under strictly anhydrous conditions. Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic sources.[7]
Workflow for Route B: Grignard Carboxylation
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Navigating the Reduction of 3-Methoxy-2-naphthoic Acid: A Guide to Chemoselective Transformations
Introduction
3-Methoxy-2-naphthoic acid is a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its rigid bicyclic aromatic core, coupled with strategically placed functional groups—a carboxylic acid and a methoxy ether—presents a fascinating challenge in chemoselective reduction. The reactivity of both the carboxylic acid and the naphthalene ring system allows for divergent synthetic pathways, dictated by the choice of reducing agent and reaction conditions. This guide provides an in-depth exploration of the reaction of this compound with various reducing agents, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals. Our focus is on empowering the reader to make informed decisions to achieve their desired synthetic outcomes, whether it be the selective reduction of the carboxylic acid to the corresponding alcohol or the partial reduction of the aromatic scaffold.
Understanding the Chemoselectivity: Carboxylic Acid vs. Aromatic Ring Reduction
The primary consideration when subjecting this compound to reducing conditions is the competition between the reduction of the carboxylic acid moiety and the dearomatization of the naphthalene ring. The methoxy group, being an electron-donating group, activates the naphthalene ring towards certain types of reduction, particularly dissolving metal reductions. Conversely, the carboxylic acid is susceptible to reduction by powerful hydride donors. The choice of reducing agent is therefore paramount in directing the reaction towards the desired product.
Herein, we will explore three principal classes of reducing agents and their application to this compound:
-
Hydride Reducing Agents (e.g., Lithium Aluminum Hydride): Primarily for the reduction of the carboxylic acid to a primary alcohol.
-
Dissolving Metal Reductions (e.g., Birch Reduction): For the partial reduction of the electron-rich naphthalene ring.
-
Catalytic Hydrogenation (e.g., Palladium on Carbon, Raney Nickel): Can effect the reduction of the aromatic ring under specific conditions.
The following diagram illustrates the potential reduction pathways for this compound, which will be discussed in detail in the subsequent sections.
Application Notes and Protocols for the Methylation of 3-Hydroxy-2-naphthoic Acid to Yield 3-Methoxy-2-naphthoic Acid
Introduction: Navigating the Methylation of a Bifunctional Naphthoic Acid Derivative
The conversion of 3-hydroxy-2-naphthoic acid to its methylated counterpart, 3-methoxy-2-naphthoic acid, is a pivotal transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. This seemingly straightforward methylation is nuanced by the presence of two acidic protons: one on the phenolic hydroxyl group and the other on the carboxylic acid moiety. The inherent differences in the acidity and nucleophilicity of their conjugate bases allow for a fascinating exploration of chemoselectivity. This guide provides a comprehensive overview of the chemical principles and detailed protocols for achieving this transformation, catering to the needs of researchers, scientists, and professionals in drug development. We will delve into methods for both exhaustive methylation, yielding methyl 3-methoxy-2-naphthoate, and selective O-methylation to produce the target this compound.
Chemical Principles: The Basis of Selective Methylation
The key to controlling the outcome of the methylation of 3-hydroxy-2-naphthoic acid lies in understanding the relative acidities of the phenolic hydroxyl group and the carboxylic acid group. The carboxylic acid proton is significantly more acidic (pKa ≈ 4-5) than the phenolic proton (pKa ≈ 10). Consequently, a mild base will selectively deprotonate the carboxylic acid, forming a carboxylate anion. A stronger base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.
This differential in reactivity forms the basis for selecting the appropriate methylation strategy.
-
Exhaustive Methylation: To methylate both the hydroxyl and carboxylic acid groups, a strong base is typically used to deprotonate both sites, followed by the addition of a methylating agent.
-
Selective O-Methylation: Achieving selective methylation of the hydroxyl group in the presence of the carboxylic acid is more challenging. One common strategy involves first protecting the carboxylic acid as an ester, then methylating the hydroxyl group, and finally deprotecting the ester. Alternatively, specific reaction conditions can be employed to favor the O-methylation of the more nucleophilic phenoxide in the presence of the less nucleophilic carboxylate.
-
Selective C-Methylation: While less common for this substrate, it is worth noting that under certain conditions, C-alkylation of the naphthol ring can occur. This is generally disfavored when using common methylating agents under the conditions described herein.
Protocol I: Exhaustive Methylation to Yield Methyl 3-Methoxy-2-naphthoate via Williamson Ether Synthesis
This protocol, adapted from a robust procedure in Organic Syntheses[1], is a reliable method for the simultaneous methylation of both the hydroxyl and carboxylic acid functionalities of 3-hydroxy-2-naphthoic acid using methyl iodide.
Reaction Scheme:
Caption: Exhaustive methylation of 3-hydroxy-2-naphthoic acid.
Materials:
-
3-Hydroxy-2-naphthoic acid (98%)
-
Potassium carbonate (K₂CO₃, >99%)
-
Anhydrous dimethylformamide (DMF)
-
Iodomethane (Methyl iodide, MeI, >99%)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Hexanes
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Argon inlet and rubber septum
-
Syringes
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
To an oven-dried 500 mL round-bottomed flask containing 3-hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol, 1.0 equiv) and K₂CO₃ (29.5 g, 213.6 mmol, 4.0 equiv), add a magnetic stir bar.
-
Equip the flask with an argon inlet and a rubber septum. Evacuate and back-fill the flask with argon three times.
-
Through the septum, add anhydrous DMF (120 mL) via syringe.
-
Add iodomethane (17.3 mL, 277.7 mmol, 5.2 equiv) dropwise over 2 minutes.
-
Immerse the flask in a pre-heated oil bath at 40°C and stir the mixture for 14 hours.[1]
-
Allow the flask to cool to room temperature.
-
Remove the septum and add saturated NH₄Cl solution (250 mL).
-
Transfer the mixture to a 500 mL separatory funnel and extract with EtOAc (5 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ (30 g).
-
Filter the solution and rinse the MgSO₄ with an additional 30 mL of EtOAc.
-
Concentrate the filtrate by rotary evaporation.
-
Purify the residue by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate (e.g., 95:5) to obtain methyl 3-methoxy-2-naphthoate as a colorless oil (yield: ~96%).[1]
Protocol II: Selective O-Methylation using Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique for reacting reagents in immiscible phases. In this case, a quaternary ammonium salt can transfer the phenoxide ion from an aqueous or solid phase into an organic phase where it can react with the methylating agent. This method can favor O-methylation by carefully controlling the basicity of the reaction medium.
Conceptual Workflow:
Caption: Conceptual workflow for PTC-mediated O-methylation.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
In a round-bottomed flask, suspend 3-hydroxy-2-naphthoic acid (1.88 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in toluene (50 mL).
-
Add tetrabutylammonium bromide (0.32 g, 1 mmol) to the suspension.
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add dimethyl sulfate (1.05 mL, 11 mmol) dropwise over 15 minutes.
-
Maintain the reaction at 60°C and monitor its progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Protocol III: Exhaustive Methylation with Diazomethane
Diazomethane is a potent and highly reactive methylating agent for both carboxylic acids and phenols. It offers the advantage of clean and rapid reactions with nitrogen gas as the only byproduct. However, diazomethane is extremely toxic and potentially explosive , and its preparation and use require specialized equipment and stringent safety precautions.[2][3][4][5] This protocol should only be attempted by experienced researchers in a well-ventilated fume hood and behind a blast shield.
Preparation of Ethereal Diazomethane from Diazald®:
A common and relatively safer precursor for the generation of diazomethane is N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®).[2][6][7]
-
Set up a diazomethane generation apparatus with flame-polished joints. Do not use ground-glass joints as they can initiate explosions.
-
In the reaction flask, dissolve potassium hydroxide (5 g) in a mixture of water (8 mL) and ethanol (10 mL).
-
Cool the receiving flask in an ice-salt bath and add diethyl ether to collect the diazomethane distillate.
-
Gently heat the reaction flask in a water bath to approximately 65-70°C.
-
Slowly add a solution of Diazald® (21.4 g, 0.1 mol) in diethyl ether (100 mL) to the reaction flask from a dropping funnel.
-
The yellow diazomethane will co-distill with the ether. Collect the yellow ethereal solution until the distillate becomes colorless.
Methylation Procedure:
-
Dissolve 3-hydroxy-2-naphthoic acid (1.88 g, 10 mmol) in a mixture of diethyl ether (30 mL) and methanol (10 mL) in a flask.
-
Cool the solution in an ice bath.
-
Slowly add the prepared ethereal solution of diazomethane with gentle swirling until the yellow color of diazomethane persists and nitrogen evolution ceases.
-
Allow the reaction to stand at 0°C for 10-15 minutes.
-
Carefully quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution stops.[4][5]
-
Remove the solvent under reduced pressure to obtain the crude methyl 3-methoxy-2-naphthoate.
-
The product can be purified by recrystallization or column chromatography if necessary.
Comparative Overview of Methylation Protocols
| Parameter | Protocol I: Williamson Ether Synthesis | Protocol II: Phase Transfer Catalysis | Protocol III: Diazomethane |
| Product | Methyl 3-methoxy-2-naphthoate | This compound | Methyl 3-methoxy-2-naphthoate |
| Selectivity | Exhaustive methylation | Selective O-methylation | Exhaustive methylation |
| Reagents | MeI, K₂CO₃, DMF | DMS, K₂CO₃, TBAB, Toluene | Diazald®, KOH, Ether |
| Reaction Temp. | 40°C[1] | 60°C | 0°C to room temperature |
| Reaction Time | 14 hours[1] | 2-4 hours | < 1 hour |
| Typical Yield | High (~96%)[1] | Good to excellent | High |
| Safety Concerns | MeI is toxic and a suspected carcinogen. | DMS is highly toxic and corrosive. | Diazomethane is extremely toxic, carcinogenic, and potentially explosive.[2][4] |
| Work-up | Extraction and chromatography[1] | Extraction and recrystallization | Quenching and solvent removal |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Dimethyl Sulfate (DMS) and Methyl Iodide (MeI): These are toxic, corrosive, and suspected carcinogens. Avoid inhalation of vapors and contact with skin and eyes. Work with these reagents in a fume hood and handle with care.
-
Diazomethane: This is an extremely hazardous substance. It is a potent poison and a suspected carcinogen. Gaseous diazomethane and its concentrated solutions are prone to explosive decomposition.[2][4] Its preparation and use should only be carried out by trained personnel using specialized glassware (no ground-glass joints) and behind a blast shield. Excess diazomethane must be carefully quenched with a weak acid like acetic acid before disposal.[4][5]
Conclusion
The methylation of 3-hydroxy-2-naphthoic acid offers a versatile platform for synthetic chemists. The choice of protocol hinges on the desired final product. For the exhaustive methylation to yield methyl 3-methoxy-2-naphthoate, the Williamson ether synthesis with methyl iodide provides a high-yielding and reliable method. For the selective O-methylation to produce this compound, phase transfer catalysis presents an efficient and more controlled approach. While diazomethane offers a rapid and clean route to the fully methylated product, its extreme toxicity and explosive nature necessitate stringent safety protocols and should be considered only when other methods are unsuitable. By understanding the underlying chemical principles and carefully following these detailed protocols, researchers can confidently and safely achieve their desired methylation products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Methoxy-2-naphthoic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the carboxylic acid moiety of 3-Methoxy-2-naphthoic acid. As a key intermediate in medicinal chemistry and materials science, functionalization of this group unlocks a diverse array of molecular architectures and potential applications. This document outlines three primary derivatization pathways: esterification, amidation, and conversion to the acid chloride. Each section provides a theoretical underpinning, step-by-step experimental procedures, and critical insights into reaction optimization and product characterization. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high-yield synthesis.
Introduction: The Significance of this compound and its Derivatives
This compound is a naphthoic acid derivative that serves as a versatile building block in organic synthesis. Its rigid, planar naphthalene core, combined with the electronic influence of the methoxy group, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The carboxylic acid group at the 2-position is the primary handle for chemical modification, allowing for the introduction of a wide range of functional groups and the modulation of physicochemical properties.
Derivatization of the carboxylic acid can be crucial for several reasons:
-
Bioactivity Modulation: Conversion to esters or amides can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including cell permeability, metabolic stability, and receptor binding affinity.
-
Prodrug Strategies: Esterification is a common strategy to create prodrugs, which can improve the oral bioavailability or targeted delivery of a parent drug.
-
Linker Chemistry: The carboxylic acid can be converted into a reactive functional group to enable conjugation to other molecules, such as proteins, polymers, or fluorescent tags.
-
Material Science Applications: Naphthoic acid derivatives are explored for their potential in creating liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.
This guide will provide detailed protocols for the most common and effective methods for derivatizing the carboxylic acid group of this compound.
Core Derivatization Strategies
The primary strategies for modifying the carboxylic acid group of this compound involve its conversion into esters, amides, or the highly reactive acid chloride intermediate. The choice of method depends on the desired final product, the stability of other functional groups on the molecule, and the desired scale of the reaction.
Figure 1: Key derivatization pathways for this compound.
Protocol I: Esterification via Fischer-Speier Reaction
Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an excess of an alcohol in the presence of a strong acid catalyst. This method is particularly well-suited for simple, unhindered alcohols.
Causality Behind Experimental Choices:
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the ester product, maximizing the yield.
-
Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
Detailed Experimental Protocol
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20-50 eq, serving as the solvent).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. An exothermic reaction may occur.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Alcohol | 20-50 eq |
| Catalyst | |
| H₂SO₄ or p-TsOH | 0.1-0.2 eq |
| Conditions | |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | > 85% |
Protocol II: Amide Bond Formation
The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry. Two primary approaches are presented here: direct amide coupling using activating agents and a two-step procedure via the acid chloride.
Method A: Direct Amidation using Coupling Reagents
Direct amidation using coupling reagents is often preferred due to milder reaction conditions and broader substrate scope compared to the acid chloride method. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective.
Causality Behind Experimental Choices:
-
Coupling Reagent: The coupling reagent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is then readily displaced by the amine nucleophile.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the acidic byproducts formed during the reaction and to deprotonate the amine hydrochloride salt if used.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to prevent hydrolysis of the activated intermediate.
Detailed Experimental Protocol
Materials:
-
This compound
-
Desired amine (or amine hydrochloride salt)
-
HATU or EDC/HOBt
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the coupling reagent (e.g., HATU, 1.1 eq).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of a base (e.g., DIPEA, 2.0-3.0 eq). If using an amine hydrochloride salt, use an additional equivalent of the base.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel or recrystallization.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Amine | 1.1 eq |
| Reagents | |
| Coupling Agent (e.g., HATU) | 1.1 eq |
| Base (e.g., DIPEA) | 2.0-3.0 eq |
| Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-95% |
Method B: Two-Step Amidation via Acid Chloride
This method involves the initial conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with an amine to form the amide. This approach is often high-yielding but can be less tolerant of sensitive functional groups.
Figure 2: Workflow for the two-step amidation of this compound.
Protocol for 3-Methoxy-2-naphthoyl Chloride Synthesis
A similar synthesis for 1-methoxy-2-naphthoyl chloride involves the use of thionyl chloride.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube or inert gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq). A co-solvent such as toluene or DCM can also be used. A catalytic amount of DMF can accelerate the reaction.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases and the solid dissolves.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Methoxy-2-naphthoyl chloride is often used in the next step without further purification.
Protocol for Amide Synthesis from Acid Chloride
Procedure:
-
Reaction Setup: Dissolve the crude 3-Methoxy-2-naphthoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Slowly add the amine solution to the stirred acid chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the direct amidation protocol (Section 4.1.1).
Characterization of Derivatives
The successful synthesis of the desired derivatives should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. For esters, look for the appearance of new signals corresponding to the alcohol moiety. For amides, the disappearance of the carboxylic acid proton and the appearance of an amide N-H proton (if applicable) are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2][3]
-
Infrared (IR) Spectroscopy: To identify the functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester or amide are characteristic.
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
Safety and Handling
-
This compound may cause skin and serious eye irritation.[3]
-
Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong acids like sulfuric acid are corrosive. Handle with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
References
Application Note: 3-Methoxy-2-naphthoic Acid as a Versatile Precursor for the Synthesis of High-Performance Fluorescent Probes
Introduction: The Naphthalene Core in Fluorescence Sensing
Naphthalene and its derivatives represent a cornerstone in the development of fluorescent probes. These polycyclic aromatic hydrocarbons are prized for their inherent photophysical properties, including rigid planar structures and extensive π-electron conjugation, which often lead to high fluorescence quantum yields and excellent photostability.[1] The introduction of a naphthalene moiety into a probe's structure can significantly enhance its photo-stability, making these compounds ideal candidates for various applications, from organic electronics to biological imaging.[1]
Among the many available naphthalene-based building blocks, 3-Methoxy-2-naphthoic acid stands out as a particularly versatile and strategic starting material. Its structure combines the desirable fluorescent properties of the methoxy-naphthalene core with a carboxylic acid functional group—a key handle for covalent modification. This allows for the straightforward attachment of various recognition moieties to create bespoke probes for a wide range of analytes and biological targets.
This guide provides a detailed overview of the principles, synthetic strategies, and protocols for utilizing this compound in the design and synthesis of novel fluorescent probes for research and drug development applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 883-62-5 | [2] |
| Molecular Formula | C₁₂H₁₀O₃ | [2][3] |
| Molecular Weight | 202.21 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 133-136 °C | [4] |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Methanol) |
Core Principles of Probe Design with this compound
A fluorescent probe is typically composed of a fluorophore (the signaling unit) and a receptor (the recognition unit). The strategic value of this compound lies in its dual role: the naphthalene core acts as the fluorophore, while the carboxylic acid provides a convenient point of attachment for the receptor. The probe's sensing capability arises from the interaction between the analyte and the receptor, which in turn modulates the fluorescence output of the naphthalene core.
Causality in Design: The choice of the receptor moiety is paramount and is dictated by the target analyte. For instance:
-
Metal Ion Sensing: A chelating group like a Schiff base or a polyamine can be attached to detect metal ions such as Al³⁺ or Cu²⁺.[5][6]
-
pH Sensing: An amine group with a pKa in the desired physiological or chemical range can be incorporated to create a pH-responsive probe.[7][8]
-
Biomolecule Detection: Peptides, enzyme substrates, or other specific binding motifs can be conjugated to target proteins or other biological molecules.
The modulation of fluorescence upon analyte binding is often governed by well-established photophysical mechanisms, such as:
-
Photoinduced Electron Transfer (PET): An electron-rich receptor can quench the fluorophore's excitement. Binding of an analyte to the receptor alters its electron-donating ability, "turning on" fluorescence.
-
Intramolecular Charge Transfer (ICT): The receptor and fluorophore act as an electron donor-acceptor pair. Analyte binding changes the electronic distribution and shifts the emission wavelength, enabling ratiometric sensing.
The following diagram illustrates the fundamental logic of converting the this compound precursor into a functional fluorescent probe.
Caption: Workflow from precursor to a functional fluorescent sensor.
Synthetic Protocol: Amide Coupling for Probe Synthesis
The most direct and widely applicable method for derivatizing this compound is through the formation of an amide bond. This reaction connects the carboxylic acid to an amine-containing recognition moiety.
Expert Insight: Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HBTU, TBTU, PyBOP). The protocol below utilizes TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), a highly efficient coupling reagent that minimizes side reactions and racemization.
Protocol: Synthesis of a N-(2-aminoethyl)-3-methoxy-2-naphthamide Probe Precursor
This protocol details the synthesis of a simple derivative where this compound is coupled with ethylenediamine. The resulting product contains a terminal primary amine, which can be further functionalized to create more complex sensors.
Materials:
-
This compound (1.0 eq)
-
TBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Ethylenediamine (in excess, e.g., 10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the stirred solution, add TBTU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the acidic proton of the carboxylic acid and any acidic byproducts, driving the reaction forward. The 30-minute incubation allows for the formation of the activated benzotriazole ester intermediate.
-
-
Amine Addition: In a separate flask, dissolve the excess ethylenediamine (10 eq) in anhydrous DMF. Slowly add this solution dropwise to the activated acid mixture at 0 °C (ice bath).
-
Causality Note: Using a large excess of ethylenediamine ensures that the reaction proceeds to monosubstitution, minimizing the formation of the double-acylated byproduct. Adding the amine at 0 °C helps to control the exothermicity of the reaction.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and byproducts, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of DCM/Methanol as the eluent, to yield the pure N-(2-aminoethyl)-3-methoxy-2-naphthamide.
Self-Validation: The success of the synthesis should be confirmed by:
-
Thin-Layer Chromatography (TLC): A new spot with a different Rf value compared to the starting acid should be observed.
-
Mass Spectrometry (MS): The observed mass should match the calculated molecular weight of the product.
-
NMR Spectroscopy (¹H and ¹³C): The spectra should confirm the presence of signals corresponding to both the naphthyl core and the ethylenediamine moiety, with characteristic amide proton signals.
Application Example: A Naphthalene-Based Probe for Ratiometric pH Sensing
By conjugating this compound with a pH-sensitive moiety like a secondary amine (e.g., piperazine), a probe can be designed where fluorescence output is dependent on proton concentration.
Mechanism of Action: In this hypothetical design, the nitrogen atom of the piperazine moiety can quench the fluorescence of the naphthalene core via a PET mechanism when it is deprotonated (basic conditions). Upon protonation (acidic conditions), the lone pair of electrons on the nitrogen is no longer available to participate in PET, resulting in a significant enhancement of fluorescence. This "Off-On" switching allows for the detection of pH changes.
Caption: Photoinduced Electron Transfer (PET) mechanism for a pH sensor.
Protocol: General Procedure for Cellular pH Imaging
This protocol provides a general workflow for using a naphthalene-based pH probe in live cells.
Materials:
-
Synthesized pH probe (e.g., 10 mM stock in DMSO)
-
Live cells cultured on glass-bottom dishes
-
HEPES-buffered saline or appropriate imaging medium
-
Confocal or widefield fluorescence microscope with appropriate filter sets for the naphthalene fluorophore (e.g., Ex: ~340 nm, Em: ~450 nm)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: Replace the culture medium with imaging medium containing the pH probe at a final concentration of 1-10 µM. Incubate the cells at 37 °C for 15-30 minutes.
-
Optimization Note: The optimal probe concentration and loading time should be determined empirically to achieve sufficient signal without causing cellular toxicity.
-
-
Washing: Gently wash the cells with fresh imaging medium two to three times to remove any excess, non-internalized probe.
-
Imaging: Mount the dish on the microscope stage. Acquire fluorescence images using the pre-determined excitation and emission wavelengths.
-
Data Analysis: Quantify the mean fluorescence intensity within regions of interest (ROIs) drawn around cells or specific organelles. Changes in intensity can be correlated with changes in intracellular pH, often calibrated using ionophores like nigericin.
Table 2: Representative Photophysical Properties of Naphthalene-Based Probes
| Probe Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte | Reference |
| Naphthalene (in Cyclohexane) | 270 | - | - | 0.23 | - | [9] |
| Probe P (for Al³⁺) | 375 | 490 | 115 | - | Al³⁺ | [9] |
| Probe P (for Mg²⁺) | 370 | 575 | 205 | - | Mg²⁺ | [9] |
| Mitochondrial pH Probe | 412 | 608 | 196 | - | pH | [8][9] |
| NDI-based Probe | - | Blue to Yellow | - | - | Aromatic Solvents | [10] |
Conclusion and Future Perspectives
This compound is a powerful and accessible starting material for the rational design of fluorescent probes. Its robust naphthalene core provides a stable and bright fluorescent signal, while its carboxylic acid handle enables facile conjugation to a vast library of recognition moieties through standard amide coupling chemistry. This versatility allows researchers to rapidly prototype and synthesize novel sensors for detecting a wide array of chemical and biological analytes.
Future work in this area will likely focus on creating probes with even more advanced properties, such as:
-
Two-Photon Excitation: Modifying the electronic structure to enable excitation with near-infrared light for deeper tissue imaging.
-
Targeted Delivery: Conjugating the probes to specific ligands (e.g., antibodies, small molecules) to ensure accumulation within specific organelles or cell types.
-
Multiplexed Sensing: Developing probes that can respond to multiple analytes simultaneously through distinct fluorescent channels.
The continued application of foundational building blocks like this compound will undoubtedly fuel these future innovations in chemical biology and diagnostic development.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 883-62-5 [chemicalbook.com]
- 5. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Naphthalene diimides as red fluorescent pH sensors for functional cell imaging. | Semantic Scholar [semanticscholar.org]
- 8. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Application Note: A Validated Protocol for the Reduction of 3-Methoxy-2-naphthoic acid to 3-Methoxy-2-naphthalenemethanol
Introduction and Significance
3-Methoxy-2-naphthoic acid is a valuable synthetic intermediate derived from the naphthalene scaffold, a core structure in many biologically active compounds and materials.[1][2] Its conversion to the corresponding primary alcohol, 3-methoxy-2-naphthalenemethanol, unlocks a crucial functional group for further elaboration in drug discovery and materials science. This application note provides a comprehensive and validated protocol for this reduction, designed for researchers in organic synthesis and medicinal chemistry.
The primary challenge in reducing carboxylic acids lies in their relatively low electrophilicity compared to other carbonyl compounds. This necessitates the use of powerful reducing agents.[3] This guide focuses on the application of Lithium Aluminum Hydride (LiAlH₄), a potent and highly effective reagent for this transformation, ensuring a robust and reproducible outcome.[4][5][6] We will delve into the mechanistic underpinnings of this choice, provide a detailed step-by-step protocol from setup to purification, and outline rigorous safety measures and characterization techniques.
Scientific Rationale: Choice of Reducing Agent
The reduction of a carboxylic acid to a primary alcohol is a cornerstone transformation in organic synthesis. While several reagents can accomplish this, the selection is dictated by factors such as reactivity, selectivity, and operational safety.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is an exceptionally powerful hydride donor, capable of reducing a wide array of functional groups, including esters, amides, and, most relevantly, carboxylic acids.[5][6] Its high reactivity stems from the polarized Al-H bond, which makes the hydride ion (H⁻) highly nucleophilic.[3] Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids, LiAlH₄ ensures a complete and rapid conversion.[7][8] For these reasons, it is the reagent of choice for this protocol.
-
Alternative: Borane (BH₃): The borane tetrahydrofuran complex (BH₃·THF) is a noteworthy alternative that exhibits excellent chemoselectivity for carboxylic acids.[9][10] It reacts faster with the carboxylic acid group than with other carbonyls like esters, a useful feature in multifunctional molecules.[7][11] The reaction is driven by the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed.[11] While offering a better safety profile, the reaction kinetics can be slower, and it is often supplied as a solution in THF, which must be handled with care as it is a toxic and flammable gas complex.[10]
This protocol will proceed with LiAlH₄ due to its established efficacy and the straightforward, high-yield nature of the reaction.
Reaction Mechanism with LiAlH₄
The reduction of a carboxylic acid with LiAlH₄ is not a direct nucleophilic addition. It proceeds through a multi-step mechanism initiated by an acid-base reaction, followed by two successive hydride transfers.[12][13]
-
Deprotonation: LiAlH₄ is a strong base. The first equivalent of hydride rapidly deprotonates the acidic carboxylic acid proton, forming a lithium carboxylate salt and liberating hydrogen gas (H₂).[12][13]
-
Nucleophilic Acyl Substitution: A second hydride equivalent from another LiAlH₄ molecule (or the resulting aluminum hydride species) attacks the carbonyl carbon of the carboxylate salt. This forms a tetrahedral intermediate which then eliminates an aluminate species to yield an aldehyde.[13]
-
Aldehyde Reduction: The aldehyde intermediate is highly reactive towards LiAlH₄ and is immediately reduced by a third hydride equivalent to form an alkoxide.[4]
-
Protonation (Work-up): The final primary alcohol is liberated upon acidic work-up, which protonates the aluminum alkoxide complex.[4][13]
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Materials | Grade | Equipment |
| This compound | ≥98% | Three-neck round-bottom flask (flame-dried) |
| Lithium aluminum hydride (LiAlH₄) | Powder, ≥95% | Reflux condenser with gas inlet/outlet |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Magnetic stirrer and stir bar |
| Diethyl ether (Et₂O) | Anhydrous | Dropping funnel (pressure-equalizing) |
| 2M Sulfuric Acid (H₂SO₄) | Reagent Grade | Ice-water bath |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Inert gas supply (Argon or Nitrogen) |
| Brine (Saturated NaCl solution) | Reagent Grade | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Rotary evaporator |
| TLC plates (Silica gel 60 F₂₅₄) | - | Standard glassware for extraction & filtration |
Critical Safety Precautions
Lithium aluminum hydride is a highly reactive and dangerous substance. [14] Strict adherence to safety protocols is mandatory.
-
Water Reactivity: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[14][15][16] All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous.
-
Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent contact with atmospheric moisture.[14][15]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and heavy-duty, chemical-resistant gloves.[15][17]
-
Quenching: The quenching of excess LiAlH₄ is highly exothermic. Perform this step slowly in an ice bath.
-
Spill & Fire: In case of a spill, smother with dry sand or a Class D fire extinguisher. NEVER use water, carbon dioxide, or foam extinguishers. [15][18]
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum.
-
Purge the system with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Under the inert atmosphere, carefully add Lithium Aluminum Hydride (1.1 g, 28.9 mmol, 3.0 equiv) to the flask.
-
Add anhydrous THF (50 mL) via cannula or syringe. Cool the resulting grey suspension to 0 °C using an ice-water bath.
-
-
Addition of Substrate:
-
In a separate dry flask, dissolve This compound (2.0 g, 9.9 mmol, 1.0 equiv) in anhydrous THF (30 mL) .
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Take a small aliquot, quench it carefully with a few drops of 2M H₂SO₄, extract with ethyl acetate, and spot on a TLC plate. The reaction is complete when the starting material spot has disappeared.
-
-
Work-up (Quenching):
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
CAUTION: HIGHLY EXOTHERMIC. Quench the reaction by the slow, dropwise addition of the following (Fieser workup): i. 1.1 mL of Water ii. 1.1 mL of 15% (w/v) aqueous NaOH iii. 3.3 mL of Water
-
After the additions, remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 30 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Expected Results and Characterization
This protocol is expected to produce 3-methoxy-2-naphthalenemethanol as a white to off-white solid with high purity.
| Parameter | Value |
| Starting Material | This compound (202.21 g/mol ) |
| Product | 3-Methoxy-2-naphthalenemethanol (188.22 g/mol ) |
| Theoretical Yield | 1.86 g |
| Typical Experimental Yield | 85-95% |
| Appearance | White to off-white solid |
| Expected Melting Point | ~80-84 °C |
Product Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons (δ 7.1-7.8 ppm), a singlet for the newly formed methylene group (-CH₂OH) around δ 4.8 ppm, a singlet for the methoxy group (-OCH₃) around δ 3.9 ppm, and a broad singlet for the hydroxyl proton (-OH).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the naphthalene carbons, a peak for the methylene carbon (~65 ppm), and a peak for the methoxy carbon (~55 ppm). The carboxylic acid carbonyl peak (~170 ppm) from the starting material should be absent.
-
IR Spectroscopy (ATR): Look for the disappearance of the broad O-H stretch and C=O stretch of the carboxylic acid (~3000 cm⁻¹ and ~1680 cm⁻¹, respectively). Appearance of a broad O-H stretch for the alcohol (~3300 cm⁻¹) and a C-O stretch (~1050 cm⁻¹).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure sufficient reaction time. Confirm completion with TLC before work-up. |
| Wet reagents or solvents. | Use freshly dried solvents and new bottle of LiAlH₄. Ensure glassware is completely dry. | |
| Loss during work-up. | Ensure thorough extraction and washing of the aluminum salt filter cake. | |
| Incomplete Reaction | Insufficient LiAlH₄. | LiAlH₄ can degrade on storage. Use a fresh bottle or a larger excess (e.g., 4.0 equiv). |
| Difficult Filtration | Gelatinous precipitate after quenching. | The Fieser workup ratios are critical. Ensure they are followed precisely and stir vigorously after quenching to promote granulation. |
References
- 1. 3-甲氧基-2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. One moment, please... [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. westliberty.edu [westliberty.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. oxfordlabchem.com [oxfordlabchem.com]
- 18. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methoxy-2-naphthoic Acid
Welcome to the technical support center for the synthesis of 3-Methoxy-2-naphthoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of their synthesis. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section directly addresses specific experimental issues. Each problem is analyzed to identify its probable cause and provide a validated, step-by-step solution.
Issue 1: Low or No Yield of this compound
A suboptimal yield is the most frequent challenge. The root cause often lies in reaction conditions, reagent quality, or procedural execution.
Probable Cause 1: Incomplete Methylation of 3-Hydroxy-2-naphthoic Acid
The methylation of the hydroxyl group on 3-hydroxy-2-naphthoic acid is a primary synthetic route.[1] An incomplete reaction will leave starting material, dragging down the theoretical yield.
-
Solution & Scientific Rationale:
-
Verify Base Stoichiometry and Strength: A sufficiently strong base is required to fully deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is commonly used, often in excess (e.g., 4 equivalents), to drive the equilibrium towards the phenoxide.[2] Ensure the base is anhydrous, as water can consume the base and hydrolyze the methylating agent.
-
Assess Methylating Agent Reactivity & Quantity: Reagents like dimethyl sulfate and iodomethane are effective.[2][3] Iodomethane is highly reactive but also volatile and light-sensitive. Ensure you are using a sufficient excess (e.g., 5 equivalents) to compensate for any potential degradation or side reactions.[2]
-
Optimize Reaction Temperature and Time: The reaction often requires gentle heating (e.g., 40°C) to proceed at a reasonable rate.[2] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time, ensuring the starting material is fully consumed.[4] Extending the reaction time (e.g., 14 hours or more) may be necessary.[2]
-
Probable Cause 2: Inefficient Carboxylation via Grignard Reagent
If synthesizing from a bromo-2-methoxynaphthalene precursor, the formation and reaction of the Grignard reagent are critical.
-
Solution & Scientific Rationale:
-
Ensure Strictly Anhydrous Conditions: Grignard reagents are potent bases and will react readily with any protic source, especially water, to quench the reagent and form 2-methoxynaphthalene instead of the desired product.[5] All glassware must be flame- or oven-dried, and all solvents must be anhydrous.
-
Activate Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents reaction. Lightly crushing the turnings or using a crystal of iodine can help initiate the Grignard formation.
-
Control Carbon Dioxide Addition: The Grignard reagent must be added to a large excess of crushed dry ice (solid CO₂), or CO₂ gas must be bubbled vigorously through the solution.[6] This ensures the Grignard reagent reacts with CO₂ to form the carboxylate rather than with the newly formed product, which could lead to ketone formation.[7]
-
Issue 2: Presence of Significant Impurities in the Final Product
Product purity is as critical as yield. Impurities often co-crystallize with the desired acid, making them difficult to remove.
Probable Cause 1: Unreacted 3-Hydroxy-2-naphthoic Acid
As discussed in Issue 1, incomplete methylation is a common source of this impurity. Its similar acidic nature can complicate purification.
-
Solution & Scientific Rationale:
-
Post-Reaction Base Wash: After the initial reaction workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The more acidic starting material (pKa of a phenol is ~10, carboxylic acid is ~4-5) may be selectively extracted into the aqueous layer, although separation can be challenging due to the presence of the carboxyl group on both molecules.
-
Chromatographic Purification: If simple extraction fails, column chromatography on silica gel is an effective method for separating the more polar starting material from the less polar methylated product.[2]
-
Probable Cause 2: Formation of Isomeric Byproducts (Kolbe-Schmitt Route)
When synthesizing the precursor 3-hydroxy-2-naphthoic acid via the Kolbe-Schmitt reaction of 2-naphthol, carboxylation can occur at different positions, leading to isomeric hydroxy-naphthoic acids.[8][9] The regiochemistry is highly sensitive to reaction conditions.[8]
-
Solution & Scientific Rationale:
-
Strict Temperature Control: The temperature during the Kolbe-Schmitt carboxylation dictates the position of the carboxyl group addition. Precise and consistent heating is crucial to favor the formation of the desired 3-hydroxy-2-naphthoic acid.[8]
-
Selective Recrystallization: Different isomers often have varying solubilities in specific solvents. A carefully chosen recrystallization solvent can selectively precipitate the desired product, leaving impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct laboratory-scale synthesis involves the Williamson ether synthesis, specifically the methylation of 3-hydroxy-2-naphthoic acid using a methylating agent like iodomethane or dimethyl sulfate in the presence of a base such as potassium carbonate.[1][2] Alternative routes could include the carboxylation of 2-methoxynaphthalene via a Grignard reaction or the oxidation of 3-methoxy-2-methylnaphthalene.[6][10]
Q2: How do I select the appropriate methylating agent?
Both dimethyl sulfate (DMS) and iodomethane (MeI) are effective.
-
Iodomethane (MeI): Highly reactive and often provides good yields. It is volatile and should be handled in a well-ventilated fume hood.[2]
-
Dimethyl Sulfate (DMS): A powerful and less volatile methylating agent, making it suitable for higher temperature reactions. However, it is extremely toxic and a suspected carcinogen, requiring strict safety protocols.[11][12]
For most applications, iodomethane with potassium carbonate in DMF provides an excellent balance of reactivity and safety.[2]
| Feature | Iodomethane (MeI) | Dimethyl Sulfate (DMS) |
| Reactivity | Very High | High |
| Boiling Point | 42 °C | 188 °C |
| Toxicity | Toxic, Lachrymator | Extremely Toxic, Carcinogen |
| Typical Base | K₂CO₃, NaH | K₂CO₃, NaOH |
| Common Solvent | DMF, Acetone | Acetone, Water (w/ NaOH)[3] |
Q3: Why is the choice of base and solvent critical in the methylation step?
The base's role is to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide anion. A polar aprotic solvent like Dimethylformamide (DMF) is ideal because it dissolves the ionic intermediate (the potassium salt of the naphthoic acid) and does not have acidic protons that can interfere with the reaction.[2] This combination facilitates the Sₙ2 reaction between the phenoxide and the methylating agent.
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system (e.g., Hexanes:Ethyl Acetate) that gives good separation between the starting material (more polar, lower Rf) and the product (less polar, higher Rf). Spot the reaction mixture alongside standards of the starting material and (if available) the product on a silica gel plate to track the disappearance of the reactant and the appearance of the product.
Q5: What is the best method for purifying the final product?
The optimal purification method depends on the scale and nature of the impurities.
-
Recrystallization: This is the most common method for purification if the main impurity is the starting material. A suitable solvent or solvent pair (e.g., ethanol/water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Column Chromatography: For removing closely related impurities or for smaller scale preparations, flash column chromatography on silica gel is highly effective.[2] A gradient elution from a non-polar solvent (like hexanes) to a more polar mixture (like hexanes/ethyl acetate) is typically used.[2]
Visualized Workflows and Protocols
Diagram 1: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 2: Synthesis via Methylation of 3-Hydroxy-2-naphthoic Acid
Caption: Experimental workflow for the primary synthesis route.
Experimental Protocol: Methylation of 3-Hydroxy-2-naphthoic Acid
This protocol is adapted from a verified procedure published in Organic Syntheses.[2]
Materials:
-
3-Hydroxy-2-naphthoic acid (1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (4 equiv)
-
Iodomethane (MeI) (5.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (1 equiv) and anhydrous K₂CO₃ (4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and back-fill with argon or nitrogen gas. Repeat this cycle three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Then, add iodomethane (5.2 equiv) dropwise via syringe over 2 minutes.
-
Reaction: Immerse the flask in a pre-heated oil bath at 40°C and stir the mixture vigorously for 14 hours. Monitor reaction completion by TLC.
-
Workup: Allow the flask to cool to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (5 x volume of aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to obtain the pure methyl 3-methoxy-2-naphthoate.
-
Hydrolysis (if acid is desired): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with NaOH in methanol/water, followed by acidic workup).
References
- 1. This compound 98 883-62-5 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Methoxy-2-naphthoic Acid
Welcome to the technical support guide for the purification of 3-Methoxy-2-naphthoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Impurities, even in small amounts, can significantly impact downstream applications, from altering reaction kinetics to producing misleading biological data. This guide provides in-depth, field-proven methodologies and troubleshooting advice to address common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile is almost entirely dictated by its synthesis route. The most common synthesis involves the methylation of 3-hydroxy-2-naphthoic acid.[1] Therefore, the primary impurities you will likely encounter are:
-
3-Hydroxy-2-naphthoic acid: The unreacted starting material. Its properties are similar to the target compound, which can make separation challenging.
-
2-Naphthol: This is a common impurity in the starting material, 3-hydroxy-2-naphthoic acid, as it is the precursor for its synthesis via the Kolbe-Schmitt reaction.[2][3]
-
Residual Methylating Agents/Byproducts: Depending on the specific reagents used (e.g., dimethyl sulfate, methyl iodide), residual amounts or their hydrolysis products may be present.
-
Side-Reaction Products: Over-methylation or methylation at other positions on the naphthalene ring, although typically minor, can occur.
Q2: I have a crude reaction mixture. What is the first purification method I should try?
A2: For a typical solid crude product, a two-step approach is most effective:
-
Acid-Base Extraction: This is a robust first-pass technique to remove neutral impurities (like 2-naphthol) and some baseline materials.[4] It leverages the acidic nature of the carboxylic acid group.
-
Recrystallization: Following extraction, recrystallization is the gold standard for removing closely related acidic impurities, like the starting material 3-hydroxy-2-naphthoic acid, to achieve high purity.
This sequence ensures that you first remove bulk, chemically distinct impurities before targeting more challenging, structurally similar ones.
Q3: How can I reliably assess the purity of my final product?
A3: A combination of methods provides the most comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for visualizing the number of components and comparing against starting materials.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis, capable of detecting impurities at very low levels.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value (133-136 °C) is a strong indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their characteristic signals are known and resolved.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is classified as an irritant.[6] It can cause skin and serious eye irritation.[6] Always handle this chemical with appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat. Work should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7] Consult the Safety Data Sheet (SDS) for your specific material before beginning any work.[7][8][9]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My recovery is very low after recrystallization. What went wrong?
A1: Low recovery is a common issue, typically caused by one of the following:
-
Using too much solvent: The most frequent cause. If too much solvent is used, the solution will not be saturated upon cooling, and a significant amount of your product will remain dissolved. Solution: Reduce the initial volume of solvent or, after crystallization, concentrate the mother liquor by partially evaporating the solvent and cooling again to recover a second crop of crystals.
-
Cooling the solution too quickly: Rapid cooling leads to the formation of very small crystals or precipitation, which can trap impurities and are difficult to filter. Solution: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.
-
Choosing the wrong solvent: The ideal solvent dissolves the compound poorly at room temperature but very well at its boiling point. If the compound is too soluble at low temperatures, recovery will be poor.[4] Solution: Perform small-scale solvent screening tests to find the optimal solvent or solvent mixture (see Table 2).
Q2: My product "oiled out" during recrystallization and won't crystallize. How do I fix this?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common when the boiling point of the solvent is higher than the melting point of the compound or when significant impurities are present, depressing the melting point.
-
Immediate Fix: Add a small amount of additional hot solvent until the oil dissolves completely. If the oil persists, you may have chosen a poor solvent.
-
Inducing Crystallization: If the solution is clear but won't crystallize upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can initiate crystal growth. Alternatively, add a tiny "seed" crystal from a previous batch.
-
Re-evaluate Solvent Choice: Consider using a lower-boiling point solvent or a co-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like methanol) and then slowly add a poor solvent (like water) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
Q3: My purity is still low after acid-base extraction, and TLC shows the starting material (3-hydroxy-2-naphthoic acid) is still present. Why?
A3: This is a classic challenge based on pKa values. The pKa of this compound is predicted to be ~4.1, while the pKa of the starting material, 3-hydroxy-2-naphthoic acid, is ~2.8.[10][11] Both are strong enough acids to be deprotonated by common bases like sodium bicarbonate or sodium carbonate.
-
The Cause: When you add a base, both your product and the starting material impurity are converted to their water-soluble carboxylate salts and are extracted into the aqueous layer together. When you re-acidify, both precipitate out.
-
The Solution: Acid-base extraction is not effective for separating two carboxylic acids with similar pKa values. You must rely on a different physical property for separation. Recrystallization is the most effective next step, as the subtle differences in crystal lattice energy and solubility between the two compounds can be exploited for purification. If recrystallization fails, column chromatography is a viable, albeit more labor-intensive, alternative.
Q4: My final product has a low melting point and a broad melting range (e.g., 125-132 °C). What does this mean?
A4: This is a definitive sign of impurities. Pure crystalline solids have sharp, well-defined melting points. Impurities disrupt the crystal lattice, requiring less energy to break it apart, which results in a lower and broader melting point range. The literature melting point for pure this compound is 133-136 °C. Your result indicates that further purification is necessary. A second recrystallization from a different solvent system is often an effective solution.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral impurities, such as residual 2-naphthol.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, frequently venting to release CO₂ gas that forms.
-
Scientific Rationale: Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid (pKa ~4.1), forming the water-soluble sodium 3-methoxy-2-naphthoate salt.[10] Neutral impurities like 2-naphthol (pKa ~9.5) are not acidic enough to react and will remain in the organic layer.
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add another portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and again collect the aqueous layer, combining it with the first portion. Repeat this process one more time to ensure complete extraction of the acidic product.
-
Back-Wash (Optional): To remove any neutral compounds that may have been physically carried over, add a small amount of fresh ethyl acetate to the combined aqueous extracts, shake, and discard the organic layer.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). The pure this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing structurally similar impurities, such as 3-hydroxy-2-naphthoic acid.
-
Solvent Selection: Choose an appropriate solvent or solvent pair (see Table 2). An ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude or extracted solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., boiling ethanol) needed to just dissolve the solid completely. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If carbon was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
Section 4: Data & Visualizations
Table 1: Physicochemical Properties of this compound and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Appearance |
| This compound | 202.21[6] | 133 - 136[1] | ~4.1 (Predicted)[10] | Light orange to yellow solid[10] |
| 3-Hydroxy-2-naphthoic acid | 188.18 | 218 - 222 | ~2.8 (Carboxylic)[11] | Yellowish crystalline solid |
| 2-Naphthol | 144.17 | 121 - 123 | ~9.5 (Phenolic) | White to yellowish solid |
Table 2: Common Solvents for Recrystallization of Aromatic Carboxylic Acids[4]
| Solvent / System | Boiling Point (°C) | Comments |
| Ethanol/Water | 78 (Ethanol) | Excellent general-purpose system. Dissolve in hot ethanol, add hot water until cloudy, clarify with a drop of ethanol, then cool. |
| Acetic Acid | 118 | Good solvent for many aromatic acids, but can be difficult to remove completely. |
| Toluene | 111 | Good for less polar compounds. Can be paired with hexane or petroleum ether. |
| Acetone/Hexane | 56 (Acetone) | A lower-boiling point option. Dissolve in hot acetone, add hexane until cloudy, then cool. |
Diagram 1: Workflow for Acid-Base Extraction
Caption: Acid-base extraction separates the acidic product from neutral impurities.
Diagram 2: Workflow for Recrystallization
Caption: Recrystallization purifies solids based on differential solubility.
Section 5: References
-
Sigma-Aldrich. (n.d.). This compound 98%. Retrieved January 4, 2026, from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
LabSolutions. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids. Retrieved January 4, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids. Retrieved January 4, 2026, from --INVALID-LINK--
-
PubMed Central. (n.d.). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. Retrieved January 4, 2026, from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 4, 2026, from --INVALID-LINK--
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Methoxy-2-naphthoic acid. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Retrieved January 4, 2026, from --INVALID-LINK--
-
Cayman Chemical. (2025). Safety Data Sheet - 6-methoxy-2-Naphthoic Acid. Retrieved January 4, 2026, from --INVALID-LINK--
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Hydroxy-2-naphthoic acid. Retrieved January 4, 2026, from --INVALID-LINK--
-
TCI Chemicals. (2023). SAFETY DATA SHEET - (S)-(+)-2-(6-Methoxy-2-naphthyl)propionic Acid. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Retrieved January 4, 2026, from --INVALID-LINK--
-
Chemcasts. (n.d.). Thermophysical Properties of 6-Methoxy-2-naphthoic acid. Retrieved January 4, 2026, from --INVALID-LINK--
-
Thermo Scientific Chemicals. (n.d.). 2-Naphthoic acid, 98+%. Retrieved January 4, 2026, from --INVALID-LINK--
-
SIELC. (n.d.). Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. Retrieved January 4, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (2017). Process for purification of 3-hydroxy-2-naphthoic acid by selective extraction of 2-naphthol impurity with tributyl phosphate using supported liquid membrane. Retrieved January 4, 2026, from --INVALID-LINK--
-
OECD Existing Chemicals Database. (2004). 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. This compound | 883-62-5 [chemicalbook.com]
- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound CAS#: 883-62-5 [m.chemicalbook.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Identifying Byproducts in the Synthesis of 3-Methoxy-2-naphthoic Acid
Welcome to the technical support center for the synthesis of 3-Methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and mitigation of process-related byproducts. Achieving high purity is critical for downstream applications, and understanding potential side reactions is the first step toward process optimization and control.
Synthesis Overview & Common Impurity Hotspots
The industrial synthesis of this compound is typically a two-step process. First, 2-naphthol undergoes a Kolbe-Schmitt reaction (carboxylation) to produce the key intermediate, 3-hydroxy-2-naphthoic acid.[1][2] This intermediate is then methylated to yield the final product.[3] Each of these steps presents a potential "hotspot" for the generation of impurities that can compromise the purity of the final compound.
Caption: Overall synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my final product?
A: The most prevalent impurities are typically unreacted starting materials from both steps: 2-naphthol from the initial carboxylation and 3-hydroxy-2-naphthoic acid from incomplete methylation.[4][5] Unreacted 2-naphthol is particularly common as it can be challenging to remove completely from the 3-hydroxy-2-naphthoic acid intermediate.[4]
Q2: My final product has a low and broad melting point. What is the likely cause?
A: A depressed and broad melting point is a classic indicator of impurity. While unreacted starting materials contribute, the presence of positional isomers is a significant cause. During the Kolbe-Schmitt reaction, carboxylation can occur at other positions on the naphthol ring (e.g., C1 or C6) depending on the reaction temperature and cation, leading to isomers like 2-hydroxy-1-naphthoic acid or 6-hydroxy-2-naphthoic acid.[1][6] These isomers are then methylated in the second step, creating a mixture of methoxy-naphthoic acids that are difficult to separate and will disrupt the crystal lattice of the desired product.
Q3: My ¹H NMR spectrum looks relatively clean, but my HPLC analysis shows multiple peaks. Why?
A: This is a common scenario when dealing with positional isomers of naphthoic acid. The proton environments on the naphthalene core of different isomers can be very similar, leading to overlapping signals in a standard 1D ¹H NMR spectrum that are difficult to resolve. HPLC, especially with a high-resolution column, provides superior separation based on small differences in polarity and interaction with the stationary phase, making it a more sensitive technique for detecting isomeric impurities.[7][8]
Q4: How can I definitively identify an unknown byproduct?
A: A combination of techniques is most effective. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful first step.[9] It allows you to separate the impurity and determine its molecular weight. If the impurity has the same mass as your product, it is an isomer. To confirm its exact structure, you would need to isolate the impurity (e.g., via preparative HPLC) and perform detailed spectroscopic analysis, such as 2D NMR (COSY, HMBC, HSQC) and comparison with known standards or literature data.
Troubleshooting Guide: Byproduct Identification & Mitigation
This guide links common experimental observations to potential byproducts and provides actionable strategies for resolving the issue.
| Observation/Problem | Potential Byproduct(s) | Probable Cause | Recommended Action / Mitigation Strategy |
| Crude product is sticky or oily; difficult to crystallize. | Unreacted 2-Naphthol[4] | Incomplete Kolbe-Schmitt reaction or inefficient purification of the 3-hydroxy-2-naphthoic acid intermediate. | Increase reaction time or temperature for the carboxylation step. Purify the intermediate by recrystallization or by using selective extraction techniques to remove the more nonpolar 2-naphthol.[4] |
| Broad melting point range (e.g., 128-134°C instead of sharp 133-136°C[3]). | Positional Isomers (e.g., 2-hydroxy-1-naphthoic acid, 6-hydroxy-2-naphthoic acid)[6] | The regiochemistry of the Kolbe-Schmitt reaction is highly sensitive to temperature.[1] Higher temperatures can favor the formation of thermodynamically more stable isomers. | Strictly control the carboxylation temperature. The use of potassium salts versus sodium salts can also influence isomer distribution.[6] Purify the intermediate before methylation. |
| HPLC shows a peak with an earlier retention time than the product. | Unreacted 2-Naphthol | Incomplete initial reaction. 2-Naphthol is less polar than the carboxylic acids and will elute earlier in a reversed-phase HPLC system. | See "Crude product is sticky or oily" above. |
| HPLC shows a peak with a slightly different retention time than the product. | Isomeric Methoxy-naphthoic acids | Carboxylation at the wrong position during the Kolbe-Schmitt reaction, carrying the isomeric impurity through the methylation step. | Optimize the Kolbe-Schmitt reaction conditions for better regioselectivity.[10] High-performance flash chromatography or preparative HPLC may be required for final purification. |
| Mass spectrometry shows a peak corresponding to the starting material (m/z 188 for the hydroxy acid). | 3-Hydroxy-2-naphthoic acid[11] | Incomplete methylation reaction. | Increase the equivalents of the methylating agent, extend the reaction time, or slightly increase the temperature. Ensure all reagents are anhydrous.[12] |
| Mass spectrometry shows a peak at m/z 216. | Methyl 3-methoxy-2-naphthoate | Esterification of the carboxylic acid, possibly due to the use of methanol as a solvent or a side reaction with the methylating agent. | Use a non-protic solvent like DMF or acetone for the methylation reaction.[12] Control the reaction temperature carefully. |
Key Analytical Protocols & Workflows
Accurate identification of byproducts requires robust analytical methods. Below is a standard protocol for HPLC analysis and a conceptual workflow for byproduct characterization.
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol is a general starting point for the analysis of this compound and its common impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 20% B
-
19-25 min: Re-equilibrate at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.
-
Expected Elution Order: 3-Hydroxy-2-naphthoic acid -> this compound -> 2-Naphthol. Isomers will elute very close to the main product peak.
Analytical Workflow for Byproduct Identification
Caption: A logical workflow for identifying and characterizing unknown byproducts.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-甲氧基-2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 [scirp.org]
- 11. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 3-Methoxy-2-naphthoic Acid
Welcome to the technical support guide for 3-Methoxy-2-naphthoic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that the poor solubility of this compound in many common organic solvents can be a significant hurdle. This guide provides in-depth, field-proven strategies and detailed protocols to help you overcome these challenges, ensuring your reactions proceed efficiently and successfully.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound that influence its solubility?
Understanding the physicochemical properties of this compound is the first step in troubleshooting. Its rigid, planar naphthalene core combined with a polar carboxylic acid group results in a molecule with a high melting point and limited solubility in many non-polar solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 883-62-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀O₃ | [1][3][4] |
| Molecular Weight | 202.21 g/mol | [1][2][3] |
| Melting Point | 133-136 °C | [1][3][5] |
| Appearance | Light orange to yellow crystalline powder | [5] |
| pKa (Predicted) | ~4.09 | [3][5] |
| Commonly Cited Solubility | Soluble in Methanol |[2][5] |
The predicted pKa of ~4.09 is particularly important.[3][5] As a weak acid, it can be readily deprotonated by a suitable base to form a carboxylate salt, a key strategy we will explore for enhancing solubility.
Q2: My reaction failed because the this compound would not dissolve. What is my initial troubleshooting strategy?
When facing a solubility issue, a systematic approach is crucial. Avoid randomly trying different solvents. Instead, follow a logical progression from simple adjustments to more involved chemical modifications. The choice depends on the specific reaction you are running and its tolerance to different conditions (e.g., bases, protic solvents).
Caption: Initial troubleshooting workflow for solubility issues.
Strategy 1: Solvent & Co-Solvent System Optimization
Q3: How do I select an optimal solvent system for my reaction?
While methanol is often cited for solubility, its protic nature and nucleophilicity make it unsuitable for many reactions, such as amide couplings or conversions to acid chlorides. The principle of "like dissolves like" is a good starting point, but for molecules with mixed polarity like this compound, a single solvent is often insufficient.
Expertise & Causality: The combination of a large, aromatic, and relatively non-polar naphthalene ring with a highly polar carboxylic acid group requires a solvent that can effectively solvate both parts of the molecule. This is why high-polarity aprotic solvents are often the best choice.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. They have high dielectric constants and are hydrogen bond acceptors, allowing them to solvate the carboxylic acid proton and interact favorably with the aromatic system.
-
Co-solvents: Often, your other reactant may not be soluble in highly polar solvents like DMF. In these cases, a co-solvent system is required.[6][7] For example, if you are reacting the acid with a non-polar amine, a mixture of DMF and Dichloromethane (DCM) or Tetrahydrofuran (THF) might be necessary. The goal is to find a ratio that keeps all components in the solution.
-
The Water Effect: In some cases, adding a small amount of water can surprisingly enhance the solubility of carboxylic acids in organic solvents.[8][9][10] This is attributed to the formation of hydrogen-bonded networks. However, this is only suitable for reactions that are not water-sensitive.
Table 2: Recommended Starting Solvents for Common Reactions
| Reaction Type | Primary Solvent | Potential Co-Solvent(s) | Rationale |
|---|---|---|---|
| Amide Coupling | DMF, NMP | DCM, THF | Solubilizes the acid and common coupling reagents (HATU, EDC). Co-solvents help dissolve less polar amines. |
| Esterification | Toluene, Dioxane | DMF (catalytic amount) | Toluene allows for azeotropic removal of water. A small amount of DMF can aid solubility. |
| Reduction (to alcohol) | THF | Dioxane | THF is standard for many reducing agents (e.g., LiAlH₄, boranes) and can dissolve the acid, especially with gentle heating. |
| Acid Chloride Formation | Toluene, DCM | None | These solvents are inert to thionyl chloride/oxalyl chloride and have appropriate boiling points. |
Strategy 2: pH Modification and In Situ Salt Formation
Q4: Is it effective to add a base to dissolve the acid before starting the reaction?
Yes, this is a highly effective strategy, grounded in the acidic nature of the carboxyl group (pKa ~4.09).[3][5] Adding a non-nucleophilic base deprotonates the acid, forming a carboxylate salt. This ionic salt is almost always more soluble in polar organic solvents than the neutral parent acid.
Causality: The conversion from a neutral, hydrogen-bond-donating carboxylic acid to an ionic, charged carboxylate species dramatically increases its polarity and its affinity for polar solvents like DMF or DMSO.
Caption: Deprotonation to a soluble carboxylate salt.
Recommended Bases:
-
Organic Amines: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are excellent choices, especially in amide coupling reactions where they also serve as acid scavengers.
-
Inorganic Bases: For reactions where an amine base might interfere, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used. These are often employed in a solid-liquid system or with a phase-transfer catalyst.
Advanced Technique: Phase-Transfer Catalysis (PTC) If your reaction involves an aqueous base and an organic substrate, Phase-Transfer Catalysis is a powerful solution.[11][12][13] A PTC agent, such as a quaternary ammonium salt (e.g., TBAB), transports the deprotonated carboxylate anion from the aqueous or solid phase into the organic phase where it can react.[13][14] This avoids the need for a single solvent that can dissolve everything.
Strategy 3: Conversion to a More Soluble & Reactive Intermediate
Q5: When should I consider converting the acid to an acid chloride?
This is the most robust strategy when simple solvent changes or base additions are insufficient or incompatible with your desired reaction. Converting the carboxylic acid to its corresponding acid chloride (3-Methoxy-2-naphthoyl chloride) achieves two critical goals:
-
Enhanced Solubility: The acid chloride is typically much more soluble in common non-polar aprotic solvents like DCM, THF, and Toluene.
-
Increased Reactivity: The acid chloride is a highly activated electrophile, making subsequent reactions like amide or ester formation much faster and often proceed at lower temperatures.
Protocol: Synthesis of 3-Methoxy-2-naphthoyl chloride
This protocol is adapted from standard procedures for acid chloride formation.[15][16] CAUTION: This reaction should be performed in a certified fume hood. Thionyl chloride is corrosive and releases toxic HCl and SO₂ gas upon reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Rotary evaporator and inert gas line (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM or Toluene (approx. 5-10 mL per gram of acid). Suspend the acid by stirring.
-
Reagent Addition:
-
Method A (Thionyl Chloride): Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Method B (Oxalyl Chloride): Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C. Then, add one drop of anhydrous DMF as a catalyst.
-
-
Reaction: After the addition, slowly heat the reaction mixture to reflux (for thionyl chloride, ~40 °C in DCM or higher in Toluene) or allow it to warm to room temperature (for oxalyl chloride). The reaction is typically complete when the evolution of gas (HCl and SO₂) ceases and the solution becomes homogeneous (usually 1-3 hours).
-
Workup: Cool the mixture to room temperature. Carefully remove the excess solvent and volatile reagents in vacuo using a rotary evaporator. To ensure all excess reagent is removed, you may co-evaporate with anhydrous toluene (add toluene and evaporate again, repeat 2-3 times).
-
Result: The resulting solid or oil is 3-Methoxy-2-naphthoyl chloride, which is typically used immediately in the next step without further purification.
Application Workflow: Amide Coupling
Q6: I need a reliable, step-by-step workflow for an amide coupling reaction where the acid has poor solubility.
This workflow integrates the strategies discussed into a practical decision-making process for a common synthetic challenge.
References
- 1. This compound 98 883-62-5 [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | 883-62-5 [chemicalbook.com]
- 4. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 883-62-5 [m.chemicalbook.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. mdpi.com [mdpi.com]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. Phase transfer catalysis | PPTX [slideshare.net]
- 15. prepchem.com [prepchem.com]
- 16. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-2-naphthoic Acid Derivatization
Welcome to the technical support center for the derivatization of 3-methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful synthesis of your target derivatives. As your dedicated application scientist, I will walk you through common challenges and their solutions, grounded in established chemical principles and field-proven experience.
Introduction to Derivatization of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its derivatization, typically through esterification or amidation of the carboxylic acid moiety, is a crucial step in the synthesis of a wide range of biologically active compounds and functional materials. However, the unique electronic and steric properties of the methoxy-substituted naphthalene ring can present challenges in achieving high yields and purity. This guide will address these specific issues head-on.
The electron-withdrawing nature of the naphthalene ring can decrease the nucleophilicity of the carboxylate, making activation more challenging compared to simple aliphatic or benzoic acids. Furthermore, the peri-hydrogen on the naphthalene ring can create steric hindrance, influencing the choice of coupling reagents and reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound.
Q1: What are the most common methods for forming ester or amide derivatives of this compound?
A1: The most prevalent methods are:
-
Esterification: Fischer esterification using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) is a classic method, particularly for simple, unhindered alcohols. For more sensitive substrates or hindered alcohols, coupling agent-mediated esterification (e.g., using DCC or EDC with DMAP) is preferred.
-
Amidation: This is almost exclusively achieved using coupling reagents to activate the carboxylic acid before introducing the amine. Common choices include carbodiimides like EDC and DCC, often with additives like HOBt or DMAP to improve efficiency and reduce side reactions. For particularly challenging couplings, more potent reagents like HATU or HBTU may be necessary.
Q2: I am seeing a low yield in my reaction. What are the likely causes?
A2: Low yields in the derivatization of this compound can stem from several factors:
-
Incomplete activation of the carboxylic acid: The electronic properties of the naphthyl ring can make the carboxylic acid less reactive.
-
Steric hindrance: The bulky naphthalene group can hinder the approach of the nucleophile (alcohol or amine).
-
Poor choice of coupling reagent: Not all coupling reagents are equally effective for this substrate.
-
Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can all lead to poor conversion.
-
Moisture contamination: Many reagents used in these reactions are sensitive to moisture, which can lead to hydrolysis of activated intermediates.
Q3: What are some common side products I should be aware of?
A3: Potential side products include:
-
For amidation with carbodiimides: N-acylurea byproduct formation from the rearrangement of the O-acylisourea intermediate.
-
For esterification with DCC/DMAP: The dicyclohexylurea (DCU) byproduct can be difficult to remove.
-
Racemization: If the alcohol or amine contains a chiral center, harsh reaction conditions can lead to loss of stereochemical integrity.
-
Demethylation: Although less common under standard derivatization conditions, prolonged exposure to strong acids or high temperatures could potentially lead to cleavage of the methoxy ether.
Troubleshooting Guide
This section provides a more in-depth, problem-and-solution approach to common issues encountered during the derivatization of this compound.
Problem 1: Low or No Product Formation in Amidation Reactions
If you are experiencing low or no yield in your amidation reaction, consider the following troubleshooting steps, starting with the most likely culprits.
Caption: Troubleshooting workflow for low amidation yield.
Detailed Solutions:
-
Inadequate Carboxylic Acid Activation:
-
Solution 1: Change Coupling Reagent. Standard carbodiimides like DCC and EDC may not be potent enough. Switch to a phosphonium-based (e.g., PyBOP) or a uronium/aminium-based (e.g., HATU, HBTU) coupling reagent. These form more reactive activated esters.
-
Solution 2: Add an Activator. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with EDC or DCC can significantly improve reaction rates and suppress side reactions. 4-(Dimethylamino)pyridine (DMAP) can also be used as a catalyst, particularly in esterifications.[1]
-
Solution 3: Two-step Acyl Chloride/Fluoride Formation. Convert the this compound to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. For very hindered amines, conversion to an acyl fluoride may be even more effective.
-
-
Steric Hindrance:
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions or racemization if applicable.
-
Solution 2: Extend Reaction Time. Sterically hindered reactions are often slower. Allow the reaction to proceed for a longer period (e.g., 12-24 hours) and monitor by TLC or LC-MS.
-
-
Poor Amine Nucleophilicity:
-
Solution: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), a more forceful activation of the carboxylic acid is necessary. The use of HATU or conversion to the acyl chloride is highly recommended in these cases.
-
Table 1: Recommended Coupling Reagents for this compound Amidation
| Coupling Reagent | Additive | Base | Recommended For | Key Considerations |
| EDC·HCl | HOBt or DMAP | DIPEA or Et₃N | Primary and secondary amines, less hindered systems. | Water-soluble byproducts simplify workup. |
| DCC | HOBt or DMAP | DIPEA or Et₃N | Similar to EDC, but DCU byproduct is insoluble. | DCU filtration can be cumbersome. |
| HATU / HBTU | None | DIPEA or 2,4,6-Collidine | Sterically hindered amines, electron-deficient amines, low reactivity systems. | More expensive but highly effective. |
| PyBOP | None | DIPEA | Similar to HATU/HBTU. | Less common now but still very effective. |
| SOCl₂ / (COCl)₂ | None | Pyridine or Et₃N (for scavenging HCl) | Formation of acyl chloride intermediate for subsequent reaction with amine. | Harsh conditions, may not be suitable for sensitive substrates. |
Problem 2: Difficulty in Product Purification
The presence of unreacted starting materials, coupling agent byproducts, and other impurities can complicate the purification of your desired derivative.
References
Removal of unreacted starting material from 3-Methoxy-2-naphthoic acid
Welcome to the technical support center for the purification of 3-Methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material impurities in a synthesis of this compound?
In a typical synthetic route, this compound is prepared by the methylation of 3-hydroxy-2-naphthoic acid.[1] This precursor is itself synthesized from 2-naphthol via a carboxylation reaction (the Kolbe-Schmitt reaction).[2][3] Consequently, the two most probable unreacted starting materials you will encounter as impurities are:
-
3-Hydroxy-2-naphthoic acid: The direct precursor to your product.
-
2-Naphthol (β-naphthol): An impurity that can be carried over from the synthesis of 3-hydroxy-2-naphthoic acid.[4][5]
Q2: Why is acid-base extraction the primary recommended technique for this specific purification?
Acid-base extraction is exceptionally effective here because it exploits the significant differences in the acidic properties of the product and the impurities.[6]
-
Your product, This compound , contains a carboxylic acid group.
-
The first impurity, 3-Hydroxy-2-naphthoic acid , contains both a carboxylic acid and a phenolic hydroxyl group.
-
The second impurity, 2-Naphthol , contains only a phenolic hydroxyl group.
Carboxylic acids are substantially more acidic than phenols.[7] This allows for a selective separation, as detailed in the troubleshooting guides.
Q3: What is the critical difference between using a weak base (like sodium bicarbonate) versus a strong base (like sodium hydroxide) in the extraction?
The choice of base is the key to a successful separation. A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the highly acidic carboxylic acid group, converting it into a water-soluble sodium salt.[8][9] However, it is not strong enough to deprotonate the much less acidic phenolic hydroxyl group of 2-naphthol (pKa ≈ 9.5).[10][11]
Therefore, using sodium bicarbonate allows you to selectively move all carboxylic acid-containing compounds (your product and the 3-hydroxy-2-naphthoic acid impurity) into the aqueous layer, leaving the purely phenolic 2-naphthol behind in the organic layer.[7] A strong base like sodium hydroxide (NaOH) would deprotonate both the carboxylic acids and the phenol, dissolving all three compounds in the aqueous layer and defeating the purpose of the separation.
Troubleshooting Guides
This section provides step-by-step protocols to address specific contamination issues.
Issue 1: Crude product is contaminated with 2-Naphthol.
This is the most common initial purification challenge. The presence of 2-Naphthol can be identified by analytical techniques like TLC or ¹H NMR. Its removal is achieved via a selective acid-base extraction.
Underlying Principle: We will exploit the fact that the carboxylic acid functional group of this compound is readily deprotonated by a weak base, while the phenolic hydroxyl of 2-Naphthol is not. This differential reactivity allows for their separation into two different liquid phases.
Experimental Protocol: Selective Removal of 2-Naphthol
-
Dissolution: Dissolve the crude solid mixture (e.g., 10 grams) in a suitable water-immiscible organic solvent (e.g., 100 mL of diethyl ether or ethyl acetate) in a separatory funnel. Ensure all solid material is fully dissolved.
-
First Extraction: Add an equal volume (100 mL) of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release the pressure from CO₂ gas that evolves during the acid-base reaction. Allow the layers to fully separate.
-
Expert Insight: The product (this compound) and any 3-hydroxy-2-naphthoic acid impurity are now converted to their sodium salts and have migrated to the bottom aqueous layer . The unreacted 2-Naphthol remains in the top organic layer .
-
-
Layer Separation: Drain the bottom aqueous layer into a clean Erlenmeyer flask. Keep the top organic layer in the funnel.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another portion (50 mL) of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and separate again. Combine this second aqueous wash with the first one from Step 4.
-
Impurity Removal: The organic layer now contains the bulk of the 2-Naphthol impurity and can be set aside.
-
Product Recovery: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~2, check with litmus or pH paper).
-
Causality: Acidification protonates the water-soluble carboxylate salt, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out.[8]
-
-
Isolation: Collect the white precipitate by vacuum filtration, wash the solid with cold deionized water to remove any inorganic salts, and dry thoroughly.
This solid is now free of 2-Naphthol but may still contain 3-hydroxy-2-naphthoic acid.
Workflow Visualization
References
- 1. This compound | 883-62-5 [chemicalbook.com]
- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. US1725394A - Process of making 2-naphthol-3-carboxylic acid - Google Patents [patents.google.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. vernier.com [vernier.com]
- 10. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 11. webqc.org [webqc.org]
Stability of 3-Methoxy-2-naphthoic acid under acidic or basic conditions
Welcome to the technical support center for 3-Methoxy-2-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Introduction
This compound is a key intermediate in organic synthesis and pharmaceutical research. Understanding its stability profile is critical for designing robust synthetic routes, developing stable formulations, and ensuring the accuracy of analytical measurements. The molecule possesses three key functional regions that dictate its chemical behavior: the naphthalene ring, the carboxylic acid group, and the methoxy ether linkage. The interplay of these groups under different pH conditions is the primary focus of this guide.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Product Formation or Low Yield in Acid-Catalyzed Reactions
Symptoms:
-
You are running a reaction under acidic conditions (e.g., using strong acids like HCl, H₂SO₄, or Lewis acids) and observe the formation of an unexpected byproduct.
-
The yield of your desired product is significantly lower than expected.
-
TLC or LC-MS analysis shows a new spot or peak, which may correspond to a more polar compound.
Potential Cause: Acid-Mediated Demethylation
Aromatic methyl ethers, while generally stable, can undergo cleavage under harsh acidic conditions to form the corresponding phenol. In the case of this compound, this would lead to the formation of 3-Hydroxy-2-naphthoic acid. This is particularly relevant when using strong protic or Lewis acids, especially at elevated temperatures.
dot
Caption: Potential demethylation of this compound under acidic conditions.
Troubleshooting Protocol:
-
Reaction Condition Review:
-
Acid Strength: If possible, substitute strong acids with weaker ones. For example, consider using acetic acid instead of sulfuric acid if the reaction chemistry allows.
-
Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress closely to avoid prolonged exposure to acidic conditions after the reaction has reached completion.
-
-
Product Analysis:
-
Obtain a reference sample of 3-Hydroxy-2-naphthoic acid to co-spot on a TLC plate or inject into your LC-MS system to confirm the identity of the byproduct.
-
Characterize the byproduct using techniques like NMR and mass spectrometry to confirm its structure.[1]
-
-
Alternative Synthetic Strategies:
-
If demethylation is unavoidable, consider protecting the carboxylic acid group (e.g., as an ester) before performing the acid-catalyzed step. The protecting group can be removed under non-acidic conditions later.
-
Issue 2: Poor Solubility or Precipitation in Basic Aqueous Solutions
Symptoms:
-
You are attempting to dissolve this compound in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), and it either does not dissolve completely or precipitates out of solution over time.
Potential Cause: Salt Formation and Common Ion Effect
This compound is a carboxylic acid and will be deprotonated in basic solutions to form the corresponding carboxylate salt. While these salts are generally more water-soluble than the free acid, their solubility is still finite. High concentrations of the compound or the presence of other salts (common ion effect) can lead to precipitation.
dot
Caption: Reversible deprotonation of this compound in basic media.
Troubleshooting Protocol:
-
Adjust Concentration and pH:
-
Try dissolving a smaller amount of the acid in the same volume of basic solution.
-
Use a slightly higher pH to ensure complete deprotonation, but be mindful of potential degradation at very high pH (see FAQ section).
-
Consider using a co-solvent like methanol or ethanol if the application allows.[2]
-
-
Choice of Base:
-
For extractions, use a weak base like sodium bicarbonate, which is sufficient to deprotonate the carboxylic acid without being overly harsh.
-
If a stronger base is needed, use it in stoichiometric amounts rather than in large excess.
-
-
Temperature Control:
-
Gently warming the solution may help with initial dissolution, but be aware that cooling may cause the salt to precipitate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1:
-
Acidic Conditions (pH < 2): The primary concern under strongly acidic conditions, especially with heating, is the potential for hydrolysis of the methoxy group to yield 3-hydroxy-2-naphthoic acid. In moderately acidic to neutral pH, the compound is expected to be relatively stable.
-
Neutral Conditions (pH 6-8): The compound should be stable. It will exist as a mixture of the protonated carboxylic acid and the deprotonated carboxylate, governed by its pKa of approximately 4.09.[2]
-
Basic Conditions (pH > 9): In its carboxylate form, the compound is generally stable. However, at very high pH values and elevated temperatures, degradation of the naphthalene ring system through oxidative pathways can occur, although this is less common. The methoxy group is stable to base-catalyzed hydrolysis.
Q2: How should I store solutions of this compound?
A2: For short-term storage, solutions in organic solvents like methanol or DMSO are generally stable at room temperature.[2][3] For long-term storage, it is recommended to store solutions at -20°C. Aqueous solutions, especially under strongly acidic or basic conditions, should be prepared fresh and used promptly to avoid potential degradation.
Q3: I need to perform a forced degradation study on this compound. What conditions do you recommend?
A3: A forced degradation study is essential to understand the intrinsic stability of the molecule.[4][5] The goal is to achieve 5-20% degradation to identify potential degradation products.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions: [6]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C and sample at the same time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and sample at the specified time points.
-
Thermal Degradation: Store the stock solution at 60°C and sample at the specified time points.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and sample at the specified time points.
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with UV detection.[1]
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
-
A mass spectrometer can be coupled to the HPLC system to obtain mass information on the degradation products.[7]
-
Data Summary Table for Forced Degradation:
| Stress Condition | Reagent/Condition | Temperature | Time (hours) | Expected Degradation | Potential Products |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2 - 24 | Moderate | 3-Hydroxy-2-naphthoic acid |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 2 - 24 | Low to None | - |
| Oxidation | 3% H₂O₂ | Room Temp | 2 - 24 | Low to Moderate | Ring oxidation products |
| Thermal | - | 60°C | 2 - 24 | Low | - |
| Photolytic | UV Light (254 nm) | Room Temp | 2 - 24 | Low to Moderate | Dimerization or ring modification products |
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[1] A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable as the naphthalene ring is a strong chromophore. For identification of unknown degradation products, LC-MS is highly recommended.[7]
References
Preventing side reactions in the synthesis of 3-Methoxy-2-naphthoic acid anilide
Welcome to the dedicated technical support center for the synthesis of 3-Methoxy-2-naphthoic acid anilide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate common side reactions and optimize your synthetic protocol. Our goal is to equip you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles governing these transformations.
Frequently Asked Questions (FAQs)
Q1: I'm getting a significant amount of a byproduct that is difficult to separate from my desired this compound anilide. What could it be?
A1: A common and often difficult-to-remove byproduct in carbodiimide-mediated coupling reactions is N-acylurea.[1] This occurs when the highly reactive O-acylisourea intermediate rearranges internally before it can be intercepted by the aniline.[2] Another possibility, especially if using an excess of an acylating agent, is the formation of a di-acylated aniline byproduct.
Q2: My reaction is sluggish and gives a low yield of the anilide. What are the likely causes?
A2: Low conversion can stem from several factors. If you are using a direct thermal amidation approach with the carboxylic acid and aniline, the reaction may require high temperatures and long reaction times.[3] In coupling reactions, the choice of an insufficiently reactive coupling reagent or unfavorable reaction conditions (e.g., inappropriate solvent or temperature) can lead to low yields.[4] Additionally, the presence of water can hydrolyze activated intermediates, reducing the efficiency of the reaction.
Q3: I'm observing the formation of colored impurities in my final product. What is the likely source?
A3: Aniline is susceptible to oxidation, which can lead to the formation of colored byproducts.[5] This is particularly problematic if the reaction is run at high temperatures or exposed to air for extended periods. The choice of solvent and running the reaction under an inert atmosphere can help mitigate this issue.
Q4: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid? What are the potential pitfalls?
A4: Yes, thionyl chloride can be used to convert this compound to its more reactive acyl chloride, which then readily reacts with aniline.[6] However, this method can be harsh. Side reactions can include charring of the reaction mixture if the temperature is not carefully controlled, and the generation of HCl requires the use of a base to neutralize it, which can sometimes complicate the workup.
Troubleshooting Guides: Preventing Common Side Reactions
This section provides detailed strategies to address specific side reactions encountered during the synthesis of this compound anilide.
Guide 1: Minimizing N-Acylurea Formation in Carbodiimide Coupling
The formation of N-acylurea is a major side reaction when using carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1] This occurs through an intramolecular rearrangement of the O-acylisourea intermediate.[2]
Causality: The O-acylisourea intermediate is highly reactive. If the concentration of the aniline nucleophile is low or if the intermediate is sterically hindered, it can undergo an O-to-N acyl migration to form the more stable, but unreactive, N-acylurea.[1][7]
Mitigation Strategies:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards intramolecular rearrangement but still reactive enough to acylate the aniline.[2]
-
Control of Stoichiometry: Ensure that the aniline is present in a slight excess or at least in a 1:1 molar ratio with the carboxylic acid to facilitate its rapid reaction with the activated intermediate.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can slow down the rate of the intramolecular rearrangement.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-20 minutes to allow for the formation of the active ester.
-
Slowly add a solution of aniline (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, perform an aqueous workup to remove the water-soluble byproducts.
Data Presentation: Effect of Additives on N-Acylurea Formation
| Coupling Conditions | Desired Anilide Yield (%) | N-Acylurea Byproduct (%) |
| EDC alone | 40-60% | 30-50% |
| EDC/HOBt | >90% | <5% |
| EDC/Oxyma | >95% | <2% |
Note: Yields are approximate and can vary based on specific reaction conditions.
Logical Relationship Diagram: Carbodiimide Coupling Pathways
Caption: Pathways in carbodiimide-mediated amide synthesis.
Guide 2: Preventing Di-acylation of Aniline
When using a highly reactive acylating agent, such as an acyl chloride formed from thionyl chloride, there is a risk of di-acylation of the aniline nitrogen.
Causality: The initially formed anilide is still nucleophilic, and if a large excess of the acylating agent is present or if the reaction conditions are too harsh, a second acylation can occur.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the molar ratio of the acylating agent to aniline. A 1:1 or a slight excess of aniline is recommended.[5]
-
Slow Addition: Add the acylating agent (e.g., 3-methoxy-2-naphthoyl chloride) slowly to a solution of aniline. This maintains a low concentration of the acylating agent throughout the reaction, favoring mono-acylation.
-
Temperature Management: Conduct the reaction at a reduced temperature to decrease the rate of the second acylation.
Experimental Protocol: Acyl Chloride Method with Di-acylation Control
-
In a fume hood, carefully add thionyl chloride (1.2 eq) to a solution of this compound (1.0 eq) in an anhydrous solvent like toluene.
-
Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methoxy-2-naphthoyl chloride.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM).
-
In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.[6]
-
Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and perform a standard workup.
Experimental Workflow: Controlled Acylation
Caption: Workflow for controlled acylation via acyl chloride.
Guide 3: Optimizing Direct Thermal Amidation
Directly heating a carboxylic acid and an amine to form an amide is an atom-economical method, but it often requires high temperatures, which can lead to side reactions.[3]
Causality: The direct reaction is an equilibrium process that involves the elimination of water. High temperatures are needed to drive off the water and shift the equilibrium towards the product. However, elevated temperatures can cause decomposition or side reactions, such as the oxidation of aniline.
Mitigation Strategies:
-
Azeotropic Removal of Water: Use a solvent that forms an azeotrope with water, such as toluene or xylene, and a Dean-Stark apparatus to continuously remove water as it is formed. This allows the reaction to proceed at a lower temperature than neat heating.
-
Use of Catalysts: Boron-based reagents, such as boric acid or B(OCH₂CF₃)₃, can catalyze the direct amidation at lower temperatures.[3][8] Phosphorus compounds like phosphorus trichloride have also been shown to be effective catalysts.[9]
-
Inert Atmosphere: To prevent the oxidation of aniline, especially at higher temperatures, it is crucial to run the reaction under an inert atmosphere of nitrogen or argon.
Data Presentation: Temperature and Solvent Effects on Direct Amidation
| Solvent | Boiling Point (°C) | Reaction Temperature (°C) | Typical Reaction Time (h) | Yield (%) |
| Toluene | 111 | 111 | 12-24 | 60-70 |
| o-Xylene | 144 | 144 | 6-12 | 80-90 |
| Mesitylene | 165 | 165 | 4-8 | >90 |
Note: Data is illustrative and actual results will depend on the specific catalyst and setup used.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. peptide.com [peptide.com]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ucj.org.ua [ucj.org.ua]
Technical Support Center: Recrystallization of 3-Methoxy-2-naphthoic Acid
Welcome to the technical support guide for the purification of 3-Methoxy-2-naphthoic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining high-purity material. The information herein is curated from established chemical principles and field experience to ensure scientific integrity and experimental success.
I. Understanding the Compound: Physicochemical Properties
Before initiating any purification, a thorough understanding of the compound's properties is paramount. This compound (C₁₂H₁₀O₃, Molar Mass: 202.21 g/mol ) is a naphthoic acid derivative.[1][2][3] Key properties relevant to its recrystallization are summarized below.
| Property | Value | Source |
| CAS Number | 883-62-5 | [1][4][5] |
| Melting Point | 133-136 °C | [1][4][6] |
| Appearance | Light orange to yellow powder/crystal | [7] |
| Solubility | Soluble in Methanol | [6][7] |
II. Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the recrystallization of this compound.
Q1: What is the best starting solvent to try for the recrystallization of this compound?
A1: Based on its known solubility, methanol is a good starting point.[6][7] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9] A general rule of thumb is to select a solvent with a similar polarity to the compound being purified.[10] Given that this compound has both polar (carboxylic acid, methoxy) and non-polar (naphthalene ring) features, alcohols like ethanol or isopropanol, or mixtures such as ethanol/water or acetone/water, could also be effective. Small-scale solubility tests are always recommended to determine the optimal solvent or solvent system.[11]
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To remedy this, you can try the following:
-
Add more solvent: This will reduce the saturation of the solution.
-
Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[12]
-
Use a different solvent or a solvent mixture: A solvent with a lower boiling point might be necessary. Alternatively, adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the hot solution can induce crystallization.[13]
Q3: The recovery yield of my recrystallized this compound is very low. What are the likely causes?
A3: Low recovery is a common issue in recrystallization and can stem from several factors:
-
Using too much solvent: This is the most frequent cause, as it prevents the solution from becoming saturated upon cooling, leaving a significant amount of the compound dissolved in the mother liquor.[11] To check this, you can try evaporating some of the solvent from the filtrate and see if more crystals form.[14]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. Ensure your filtration apparatus is pre-heated.
-
Washing with a solvent at the wrong temperature: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize redissolving the product.[11]
-
Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time. Cooling in an ice bath after the solution has reached room temperature can improve the yield.[12]
III. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated, and nucleation has not occurred. | 1. Boil off some of the solvent to concentrate the solution.[12] 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the solution's surface.[14] b. Adding a "seed crystal" of the pure compound.[14] |
| The recrystallized product has a low melting point or a broad melting range. | Impurities are still present in the crystals. | 1. Ensure slow cooling to allow for the formation of a pure crystal lattice. Rapid crystallization can trap impurities.[14] 2. The chosen solvent may not be effective at excluding certain impurities. Try a different solvent or a multi-solvent system. 3. Perform a second recrystallization. |
| The solution is colored, but the pure compound is expected to be colorless or light yellow. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.[15] |
| Crystallization happens too quickly, "crashing out" of solution. | The solution is too concentrated, or the temperature difference between the hot and cold solvent is too large. | Add a small amount of additional hot solvent to the solution and re-heat until clear. Allow for slower cooling.[14] |
IV. Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a step-by-step methodology for the recrystallization of this compound.
Step 1: Solvent Selection
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.
-
Add a few drops of the chosen solvent (e.g., methanol) at room temperature and observe the solubility. The compound should be sparingly soluble.[9]
-
Gently heat the test tube in a warm water bath. The compound should dissolve completely.[9]
-
Allow the test tube to cool to room temperature, and then place it in an ice bath. A good yield of crystals should form.[11]
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture to the solvent's boiling point while stirring or swirling.
-
Continue adding small portions of hot solvent until the compound just dissolves. Avoid adding an excess of solvent.[12]
Step 3: Hot Filtration (if necessary)
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a funnel and a new Erlenmeyer flask.
-
Pour the hot solution through a fluted filter paper in the pre-heated funnel into the clean flask.
Step 4: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Step 5: Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Step 6: Drying
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
V. Visualized Workflows
Decision Tree for Solvent Selection
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common recrystallization problems.
VI. References
-
Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from --INVALID-LINK--
-
Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 883-62-5. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from --INVALID-LINK--
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
LabSolutions. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 883-62-5. Retrieved from --INVALID-LINK--
-
Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry. Retrieved from --INVALID-LINK--
-
SpecialChem. (n.d.). 3-Hydroxy-2-naphthoic Acid (CAS 92-70-6): Pigment Intermediate Manufacturing Insights. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C12H10O3). Retrieved from --INVALID-LINK--
-
Ukrainian Chemistry Journal. (2023, April 28). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Methoxy-2-naphthoic acid pharmaceutical impurity standard. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, May). Process for purification of 3-hydroxy-2-naphthoic acid by selective extraction of 2-naphthol impurity with tributyl phosphate using supported liquid membrane. Retrieved from --INVALID-LINK--
-
AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from --INVALID-LINK--
-
OECD Existing Chemicals Database. (2004, November 23). 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 883-62-5 | SCBT. Retrieved from --INVALID-LINK--
-
MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. Retrieved from --INVALID-LINK--
-
MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Retrieved from --INVALID-LINK--
-
LGC Standards. (n.d.). 6-Methoxy-2-Naphthoic Acid. Retrieved from --INVALID-LINK--
-
Amerigo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024, December 9). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-Naphthoic Acid. PubChem. Retrieved from --INVALID-LINK--
References
- 1. 3-甲氧基-2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H10O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 883-62-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound CAS#: 883-62-5 [m.chemicalbook.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recrystallization [sites.pitt.edu]
Validation & Comparative
A Senior Scientist's Guide to the Spectroscopic Analysis of 3-Methoxy-2-naphthoic Acid: An NMR-Centric Comparative Study
Introduction
3-Methoxy-2-naphthoic acid (C₁₂H₁₀O₃) is a key intermediate in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials.[1][2] Its rigid bicyclic aromatic structure, substituted with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, presents a rich case for spectroscopic analysis. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of its molecular structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles. We will dissect the expected chemical shifts and coupling patterns, explain the underlying electronic effects, and compare the depth of NMR analysis with alternative techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is designed to serve as a practical reference for researchers, offering not just data, but the scientific rationale behind the spectral interpretation and experimental design.
Part 1: In-depth ¹H and ¹³C NMR Spectral Analysis
The unique substitution pattern on the naphthalene core of this compound gives rise to a distinct and predictable NMR fingerprint. The following analysis is based on established principles of chemical shifts and substituent effects on aromatic systems.[3]
¹H NMR Spectrum: A Proton-by-Proton Examination
The proton NMR spectrum is characterized by distinct signals from the aromatic naphthalene core, the methoxy substituent, and the carboxylic acid proton. Each signal's position (chemical shift), splitting pattern (multiplicity), and intensity (integration) provides a piece of the structural puzzle.
Diagram: Proton Numbering Scheme
Caption: Proton labeling for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and its signal is often broad due to chemical exchange and hydrogen bonding. Its position is highly dependent on solvent and concentration.[4] |
| H-1 | ~8.5 | Singlet (s) | 1H | This proton is adjacent to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It appears as a singlet as it has no adjacent protons for coupling. |
| H-4 | ~7.3 | Singlet (s) | 1H | This proton is adjacent to the electron-donating methoxy group, which shields it, shifting it upfield relative to other naphthalene protons. It appears as a singlet. |
| H-5, H-8 | 7.8 - 8.1 | Multiplet (m) | 2H | These protons are part of the unsubstituted aromatic ring and are expected to resonate at a typical downfield aromatic region. They often appear as complex multiplets due to coupling with H-6 and H-7. |
| H-6, H-7 | 7.4 - 7.6 | Multiplet (m) | 2H | These protons are also on the unsubstituted ring and typically resonate slightly upfield compared to H-5 and H-8. |
| -OCH₃ | ~4.0 | Singlet (s) | 3H | The methoxy group protons are characteristic, appearing as a sharp singlet with an integration of 3H in a predictable region.[5] |
¹³C NMR Spectrum: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. The influence of the substituents is even more pronounced in the carbon spectrum.
Diagram: Carbon Numbering Scheme
Caption: Carbon labeling for this compound.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| -COOH | 168 - 172 | The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing far downfield.[3] |
| C-3 | ~155 | This ipso-carbon, directly attached to the electronegative oxygen of the methoxy group, is significantly deshielded. |
| C-2 | ~125 | The ipso-carbon attached to the carboxylic acid group. Its chemical shift is influenced by the withdrawing nature of the substituent. |
| C-4a, C-8a | 130 - 136 | These are quaternary carbons at the ring fusion, typically found in this region for naphthalene systems. |
| C-1, C-4, C-5, C-6, C-7, C-8 | 105 - 130 | These ten aromatic carbons resonate in the characteristic aromatic region. C-4 will be shielded (shifted upfield, ~105-110 ppm) due to the ortho methoxy group, while C-1 will be deshielded by the adjacent carboxylic acid. The carbons of the unsubstituted ring (C5-C8) will have shifts similar to those in 2-naphthoic acid.[6] |
| -OCH₃ | 55 - 60 | The methoxy carbon signal is highly characteristic and appears in this upfield region.[7] |
Part 2: A Comparative Guide to Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides a holistic and confirmatory analytical workflow.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Strengths | Limitations | Role in Analysis |
| NMR Spectroscopy | Complete molecular structure, connectivity of atoms, stereochemistry. | Unambiguous structural elucidation, non-destructive. | Lower sensitivity than MS, requires higher sample purity and quantity. | Primary: Structure verification and confirmation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity, confirms molecular formula. | Does not provide connectivity information for isomers. | Confirmatory: Verifies molecular weight and formula. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O, C-O, aromatic C=C). | Fast, simple, requires minimal sample. | Provides limited structural detail, ambiguous for complex molecules. | Screening: Rapidly confirms key functional groups. |
| HPLC | Purity assessment, quantification, separation of mixtures. | High resolving power for purity, quantitative. | Not a primary structure elucidation tool. | Quality Control: Essential for determining sample purity. |
Part 3: Experimental Protocols and Workflow
Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent.
-
Expert Insight: Chloroform-d (CDCl₃) is a common choice for initial analysis. However, for observing the acidic -COOH proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it reduces the rate of proton exchange, resulting in a sharper signal.[8][9] Be aware that solvent choice can induce shifts in proton and carbon resonances.[10]
-
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
¹H NMR: Acquire the spectrum using a standard pulse program. A relaxation delay (d1) of 1-2 seconds and 16-32 scans are typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed.
-
Confirmation of -COOH: To definitively identify the carboxylic acid proton, add a single drop of Deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. The -COOH signal will disappear due to H-D exchange.
-
Diagram: Analytical Workflow
Caption: A typical workflow for the comprehensive analysis of a chemical standard.
Conclusion
The structural analysis of this compound is a clear demonstration of the power of modern NMR spectroscopy. Through a logical interpretation of ¹H and ¹³C spectra, one can confidently map its entire molecular architecture. While techniques like MS, IR, and HPLC are indispensable for confirming molecular formula, identifying functional groups, and assessing purity, respectively, NMR remains the definitive tool for structural elucidation. The methodologies and comparative insights provided in this guide offer a robust framework for researchers engaged in the synthesis, quality control, and application of this and similar chemical entities.
References
- 1. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 883-62-5 [sigmaaldrich.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.de [thieme-connect.de]
A Senior Application Scientist's Guide to Functional Group Analysis: FTIR Spectroscopy of 3-Methoxy-2-naphthoic Acid
In the landscape of pharmaceutical development and materials science, the precise and efficient characterization of molecular structures is paramount. For researchers and drug development professionals, understanding the functional groups within a molecule is a critical first step in predicting its chemical behavior, reactivity, and potential as a therapeutic agent. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group analysis of 3-Methoxy-2-naphthoic acid, a key intermediate in various synthetic pathways. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare FTIR with alternative analytical techniques, supported by established spectroscopic principles.
The Crucial Role of Vibrational Spectroscopy
At the heart of functional group analysis are vibrational spectroscopic techniques. Molecules are not static entities; their constituent atoms are in constant motion, vibrating in specific ways (stretching, bending, rocking) at quantized energy levels. Infrared spectroscopy probes these vibrations by measuring the absorption of infrared radiation at frequencies that correspond to these vibrational modes.[1][2] By identifying the frequencies at which a molecule absorbs, we can deduce the presence of specific chemical bonds and, by extension, functional groups.[2]
This compound (C₁₂H₁₀O₃) presents three key functional regions for analysis: a carboxylic acid (-COOH), a methoxy group (-OCH₃), and a naphthalene aromatic system. Each of these will exhibit characteristic absorption bands in the FTIR spectrum.
Experimental Protocol: The KBr Pellet Method for High-Quality Spectra
For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a foundational technique for obtaining high-quality transmission FTIR spectra.[3][4][5] This method involves intimately mixing the sample with pure, dry KBr powder and pressing the mixture into a thin, transparent disc.[6] The rationale behind this choice is to disperse the analyte in an IR-transparent matrix, minimizing scattering effects and allowing for a true transmission measurement.[5]
Step-by-Step Methodology
-
Sample and KBr Preparation :
-
Dry spectroscopic grade KBr powder in an oven at 110°C for 2-3 hours to remove absorbed moisture.[3][4] Store in a desiccator.
-
Weigh approximately 1-2 mg of this compound and 200-300 mg of the dried KBr.[3][4] The low sample-to-KBr ratio is crucial to avoid overly intense absorption bands (total absorption).[7]
-
-
Grinding and Mixing :
-
In an agate mortar and pestle, thoroughly grind the 1-2 mg of the sample to a fine, consistent powder. This step is critical to reduce particle size and minimize the Christiansen effect, a distortion of peak shapes due to scattering.[6][8]
-
Add the dried KBr to the mortar and gently but thoroughly mix with the ground sample until the mixture is homogeneous.[6]
-
-
Pellet Formation :
-
Spectral Acquisition :
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Before acquiring the sample spectrum, a background spectrum should be collected using a "blank" KBr pellet prepared in the same manner but without the sample.[3] This allows for the subtraction of any interfering signals from atmospheric water and carbon dioxide, as well as the KBr itself.[3][4]
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Workflow for KBr Pellet Preparation and FTIR Analysis
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Interpreting the FTIR Spectrum of this compound
The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The key to functional group analysis is assigning the observed absorption bands to specific molecular vibrations. For this compound, we anticipate the following characteristic peaks:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Very broad, often superimposed on C-H stretches.[10][11] |
| C=O Stretch | 1760 - 1690 | Intense and sharp.[10][11] Conjugation to the naphthyl ring may lower this frequency.[11][12] | |
| C-O Stretch | 1320 - 1210 | Strong.[10][13] | |
| O-H Bend | 1440 - 1395 & 950 - 910 | Medium to weak, may overlap with other bands.[10] | |
| Aromatic System (Naphthyl) | C-H Stretch | 3100 - 3000 | Weak to medium, sharp peaks.[13] |
| C=C Stretch (in-ring) | 1600 - 1450 | Multiple medium to weak bands.[13] | |
| C-H "oop" Bend | 900 - 675 | Strong bands, indicative of substitution pattern.[13] | |
| Methoxy Group (-OCH₃) | C-H Stretch (in CH₃) | 3000 - 2850 | Medium, sharp peaks.[13] |
| Asymmetric/Symmetric C-O-C Stretch | ~1250 and ~1050 | Two distinct bands, often strong. |
The broadness of the O-H stretch in the carboxylic acid is a hallmark feature, resulting from strong hydrogen bonding between molecules, which typically form dimers in the solid state.[10][11] The intense C=O stretch is also a highly reliable indicator of the carboxyl group.[10][11] The combination of these distinct bands provides strong evidence for the presence of the carboxylic acid functionality.
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a powerful tool, a comprehensive analysis often involves considering alternative or complementary techniques. The primary alternatives for functional group and structural analysis are Raman and Nuclear Magnetic Resonance (NMR) spectroscopy.
FTIR vs. Raman Spectroscopy
Raman spectroscopy also probes molecular vibrations but through an inelastic scattering process rather than absorption.[14] The fundamental difference lies in the selection rules: FTIR is sensitive to vibrations that cause a change in the dipole moment, while Raman is sensitive to vibrations that cause a change in polarizability.[14]
-
Advantages of FTIR : Highly sensitive to polar functional groups like C=O and O-H, making it ideal for identifying carboxylic acids.[14][15] It is also less prone to interference from fluorescence, which can be a significant issue in Raman spectroscopy.[14]
-
Advantages of Raman : Excels at identifying non-polar, symmetric bonds, such as C=C and C-C bonds in the aromatic ring.[14] It requires little to no sample preparation and is not affected by water, making it suitable for aqueous samples.[15]
For this compound, FTIR is superior for confirming the carboxylic acid and methoxy groups due to their polar nature. Raman would be a complementary technique, providing more detailed information about the naphthalene backbone.
FTIR vs. NMR Spectroscopy
NMR spectroscopy does not measure molecular vibrations but rather the magnetic properties of atomic nuclei.[1] It provides detailed information about the connectivity and chemical environment of atoms, particularly ¹H and ¹³C.[1]
-
Advantages of FTIR : A much faster and more cost-effective technique for a quick survey of functional groups present.[16][17]
-
Advantages of NMR : Provides a complete picture of the molecular structure, including the number and types of protons and carbons, their connectivity, and stereochemistry.[1] The acidic proton of the carboxylic acid gives a characteristic signal in the ¹H NMR spectrum, typically around 12 ppm.[11]
FTIR provides a rapid confirmation of the functional groups, while NMR is the gold standard for elucidating the precise molecular architecture.[1][16]
Method Selection Guide
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Principle | IR Absorption (Vibrational) | Inelastic Light Scattering (Vibrational) | Nuclear Spin in a Magnetic Field |
| Information | Functional Groups[1][2] | Functional Groups, Molecular Backbone[14] | Atomic Connectivity, 3D Structure[1] |
| Strengths | Polar bonds (C=O, O-H)[15] | Non-polar, symmetric bonds (C=C)[14] | Unambiguous structure determination[1] |
| Sample Prep. | Moderate (KBr pellet) to minimal (ATR)[18] | Minimal[14] | Solution preparation, requires specific solvents |
| Speed | Fast | Fast | Slower |
| Cost | Low to Moderate | Moderate to High | High |
| Water Interference | High (for KBr) | Low[15] | Not an issue (can use D₂O) |
Logic for Selecting a Spectroscopic Method
Caption: Decision tree for selecting an appropriate spectroscopic technique.
Conclusion
FTIR spectroscopy, particularly using the KBr pellet method, stands as a rapid, reliable, and cost-effective technique for the primary functional group analysis of solid compounds like this compound. Its high sensitivity to the characteristic vibrations of the carboxylic acid and methoxy groups provides an unmistakable spectral fingerprint. While techniques like Raman and NMR spectroscopy offer complementary and more detailed structural information, respectively, FTIR remains an indispensable first-line analytical tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles behind the technique and the causality of experimental choices is essential for obtaining high-quality, interpretable data, thereby accelerating research and development timelines.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 3. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press [kinteksolution.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. azom.com [azom.com]
- 8. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kintek Solution [kindle-tech.com]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 15. sfr.ca [sfr.ca]
- 16. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
A Comparative Guide to the Mass Spectrometric Fragmentation of 3-Methoxy-2-Naphthoic Acid
This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Methoxy-2-naphthoic acid, a key intermediate in organic synthesis and a potential building block in drug discovery. Understanding its fragmentation pattern is critical for unambiguous identification, structural elucidation, and impurity profiling. We will explore its behavior under various ionization techniques, compare it with a structural isomer, and provide robust experimental protocols for its analysis, reflecting field-proven methodologies.
Foundational Properties and Ionization Strategy
Before delving into fragmentation, it is essential to understand the physicochemical properties of this compound that dictate its behavior in a mass spectrometer. The presence of a carboxylic acid group makes the molecule inherently acidic, favoring deprotonation. This characteristic is pivotal in selecting the most appropriate ionization technique. For instance, negative-mode electrospray ionization (ESI) is anticipated to be highly efficient due to the facile formation of the [M-H]⁻ ion.[1][2]
| Property | Value | Source |
| IUPAC Name | 3-methoxynaphthalene-2-carboxylic acid | PubChem[3] |
| Molecular Formula | C₁₂H₁₀O₃ | PubChem[3] |
| Molecular Weight | 202.21 g/mol | PubChem[3] |
| Monoisotopic Mass | 202.06299 Da | PubChem[3] |
| Chemical Structure | COC1=CC2=CC=CC=C2C=C1C(=O)O | PubChem[4] |
Fragmentation Analysis under Electron Impact (EI) Ionization
Electron Impact (EI) is a high-energy, "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The NIST library data for this compound reveals a characteristic pattern ideal for library matching and structural confirmation.[3]
Aromatic carboxylic acids are known to produce a prominent molecular ion peak (M•⁺), followed by characteristic losses of the hydroxyl (•OH) and carboxyl (•COOH) radicals.[5][6][7]
Key EI Fragments for this compound:
| m/z | Proposed Ion | Formula | Interpretation |
| 202 | [M]•⁺ | [C₁₂H₁₀O₃]•⁺ | Molecular Ion |
| 187 | [M-CH₃]⁺ | [C₁₁H₇O₃]⁺ | Loss of a methyl radical from the methoxy group |
| 171 | [M-OCH₃]⁺ | [C₁₁H₇O₂]⁺ | Loss of a methoxy radical |
| 158 | [M-CO₂]•⁺ | [C₁₁H₁₀O]•⁺ | Loss of carbon dioxide |
| 157 | [M-COOH]⁺ | [C₁₁H₉O]⁺ | Loss of the carboxyl radical |
| 129 | [M-COOH-CO]⁺ | [C₁₀H₉O]⁺ | Sequential loss of •COOH and carbon monoxide |
The fragmentation cascade begins with the stable molecular ion at m/z 202. Subsequent fragmentation events, including the loss of the methyl radical (m/z 187) and the entire carboxyl group (m/z 157), provide clear structural information. The ion at m/z 129 is particularly diagnostic, resulting from the loss of carbon monoxide from the m/z 157 fragment.
Caption: Proposed EI fragmentation of this compound.
Elucidation via Electrospray Ionization Tandem MS (ESI-MS/MS)
ESI is a "soft" ionization technique that preserves the molecular ion, making it ideal for quantitative analysis and for serving as a precursor ion in tandem mass spectrometry (MS/MS) experiments.[8][9] This approach allows for controlled fragmentation via Collision-Induced Dissociation (CID), providing targeted structural information.
Negative Ion Mode ([M-H]⁻) Analysis
As a carboxylic acid, this compound shows excellent sensitivity in negative ion mode, forming a deprotonated molecule [M-H]⁻ at m/z 201.0557 .[4] The CID of this precursor ion is dominated by a highly characteristic fragmentation pathway.
-
Precursor Ion: m/z 201 [M-H]⁻
-
Key Fragment: m/z 157 [M-H-CO₂]⁻
The primary and most significant fragmentation event is the neutral loss of 44 Da, corresponding to the elimination of carbon dioxide (decarboxylation) from the carboxylate anion. This is a classic fragmentation pathway for deprotonated aromatic carboxylic acids and serves as a reliable diagnostic marker. A subsequent, less intense fragment can sometimes be observed at m/z 142, corresponding to the additional loss of a methyl radical.
Caption: Proposed ESI fragmentation in negative ion mode.
Positive Ion Mode ([M+H]⁺) Analysis
In positive ion mode, the molecule forms a protonated species [M+H]⁺ at m/z 203.0703 .[4] The fragmentation pathway is distinct from the negative mode and provides complementary structural information.
-
Precursor Ion: m/z 203 [M+H]⁺
-
Key Fragments: m/z 185 [M+H-H₂O]⁺ and m/z 157 [M+H-H₂O-CO]⁺
The dominant fragmentation is the neutral loss of water (18 Da) to form the ion at m/z 185. This is followed by the loss of carbon monoxide (28 Da) to yield the fragment at m/z 157. This sequential loss is a common pathway for protonated aromatic acids.
Caption: Proposed ESI fragmentation in positive ion mode.
Comparative Guide: Differentiating from 6-Methoxy-2-Naphthoic Acid
A critical task in analytical chemistry is the differentiation of isomers, which have identical masses and molecular formulas. Comparing the fragmentation of this compound with its isomer, 6-Methoxy-2-naphthoic acid, highlights the power of mass spectrometry for this purpose. While both isomers show a molecular ion at m/z 202 under EI conditions, their fragmentation fingerprints are distinct.[3][10]
Comparative EI Fragmentation of Isomers:
| m/z | This compound | 6-Methoxy-2-naphthoic Acid | Interpretation |
| 202 | Abundant | Abundant | Molecular Ion [M]•⁺ |
| 185 | Minor | Abundant | Loss of •OH (more favorable for 6-isomer) |
| 157 | Abundant | Abundant | Loss of •COOH |
| 129 | Abundant | Minor | Diagnostic fragment for 3-isomer |
| 114 | Minor | Abundant | Diagnostic fragment for 6-isomer |
The difference in the relative abundance of key fragments, particularly the ions at m/z 129 and m/z 114, provides a definitive basis for distinguishing between the two isomers. This demonstrates that the position of the methoxy group significantly influences the stability of fragment ions and the resulting fragmentation pathways.
Recommended Experimental Protocol: LC-ESI-MS/MS
To ensure reproducible and reliable data, a validated experimental protocol is essential. The following method is designed for the robust analysis of this compound using liquid chromatography coupled with tandem mass spectrometry.
Workflow Overview
Caption: Standard workflow for LC-MS/MS analysis.
Step-by-Step Methodology
-
Standard Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions in 50:50 acetonitrile:water to create working standards (e.g., 1 µg/mL). The choice of solvent is critical for ensuring solubility and compatibility with the mobile phase.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The use of a volatile acid like formic acid is crucial for MS compatibility, as non-volatile buffers like phosphate will contaminate the ion source.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3.0 kV.
-
Gas Temperature: 300 °C.
-
Nebulizer Pressure: 40 psi.
-
Scan Mode: Full Scan (MS1) from m/z 50-300 to confirm the presence of the [M-H]⁻ ion at m/z 201.
-
Tandem MS (MS/MS) Mode:
-
Precursor Ion: m/z 201.1.
-
Product Ion Scan: Scan from m/z 40-210.
-
Collision Energy (CE): Optimize CE to maximize the signal for the m/z 157 fragment (typically 10-20 eV). This is a self-validating step; the presence and intensity of the decarboxylated fragment confirm both the identity of the precursor and the integrity of the MS/MS experiment.
-
-
Conclusion
The mass spectrometric fragmentation of this compound is well-defined and highly dependent on the chosen ionization technique. EI ionization provides a complex fingerprint rich with structural detail, while ESI-MS/MS offers a targeted and sensitive approach, dominated by decarboxylation in negative mode and sequential water/carbon monoxide loss in positive mode. Critically, these fragmentation patterns contain diagnostic ions that allow for unambiguous differentiation from structural isomers like 6-Methoxy-2-naphthoic acid. The protocols and data presented herein provide a comprehensive and authoritative guide for researchers in drug development and analytical science, enabling confident identification and characterization of this important compound.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. uab.edu [uab.edu]
- 3. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H10O3) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrospray ionization mass spectrometry of the photodegradation of naphthenic acids mixtures irradiated with titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of high- and low-resolution electrospray ionization mass spectrometry for the analysis of naphthenic acid mixtures in oil sands process water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Methoxy-2-naphthoic acid | SIELC Technologies [sielc.com]
A Comparative Analysis of the Reactivity of 3-Methoxy-2-naphthoic Acid and 3-Hydroxy-2-naphthoic Acid for Pharmaceutical and Chemical Synthesis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction efficiency, yield, and the overall success of a synthetic route. Among the vast array of available building blocks, substituted naphthoic acids are of particular interest due to their rigid bicyclic structure and versatile reactivity. This guide provides a detailed comparative analysis of the reactivity of two closely related naphthalenic derivatives: 3-Methoxy-2-naphthoic acid and 3-Hydroxy-2-naphthoic acid.
This document, intended for researchers, scientists, and drug development professionals, will delve into the nuanced differences in the chemical behavior of these two compounds. By examining their acidity, susceptibility to nucleophilic attack at the carboxyl group, and the reactivity of the naphthalene ring towards electrophilic substitution, we aim to provide a comprehensive resource to inform rational substrate selection and reaction optimization. The discussion is grounded in the fundamental principles of organic chemistry and supported by available experimental data and established synthetic protocols.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | 3-Hydroxy-2-naphthoic acid | This compound | Key Takeaway |
| Molecular Formula | C₁₁H₈O₃ | C₁₂H₁₀O₃ | The methoxy derivative has an additional methyl group. |
| Molar Mass | 188.18 g/mol | 202.21 g/mol | The methoxy derivative is slightly heavier. |
| Melting Point | 218-221 °C[1] | 133-136 °C[2] | The hydroxy derivative has a significantly higher melting point, suggesting stronger intermolecular forces. |
| pKa | ~2.8[1] | ~4.1 (experimental)[3] | 3-Hydroxy-2-naphthoic acid is a considerably stronger acid. |
| Reactivity towards Esterification | High yields achievable (e.g., 91% for methyl ester)[4] | High yields expected, but potentially slower due to reduced acidity. | The higher acidity of the hydroxy derivative may facilitate faster protonation of the carbonyl, a key step in acid-catalyzed esterification. |
| Reactivity towards Amide Formation | High yields reported (up to 98% for anilide)[5] | High yields are expected, but the initial activation step might be slower. | Similar to esterification, the greater electrophilicity of the carboxyl carbon in the protonated form of the more acidic hydroxy derivative can lead to faster reaction rates. |
| Electrophilic Aromatic Substitution | Highly activated ring, ortho-, para-directing. | Activated ring, ortho-, para-directing. | The hydroxyl group is a stronger activating group, leading to a higher electron density in the naphthalene ring and thus greater reactivity towards electrophiles. |
Unraveling the Electronic Effects: Hydroxy vs. Methoxy
The divergent reactivity of 3-hydroxy-2-naphthoic acid and this compound can be primarily attributed to the distinct electronic properties of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are oxygen-containing substituents that can donate electron density to the aromatic ring via resonance (a +R effect). However, they differ in their inductive effects (-I effect) and, in the case of the hydroxyl group, its ability to deprotonate.
The hydroxyl group possesses a lone pair of electrons on the oxygen atom that can be delocalized into the naphthalene ring, increasing the electron density at the ortho and para positions. This resonance effect is a powerful activating force for electrophilic aromatic substitution. The methoxy group also exhibits a similar resonance effect. However, the hydroxyl group is generally considered a stronger activating group than the methoxy group. This can be attributed to the hyperconjugation effect in the methoxy group, where the lone pair on the oxygen can interact with the antibonding orbitals of the C-H bonds of the methyl group, slightly reducing its ability to donate electron density into the aromatic ring.
Furthermore, the acidic proton of the hydroxyl group can be lost to form a phenoxide ion. This negatively charged oxygen is a much stronger electron-donating group than the neutral hydroxyl or methoxy group, dramatically increasing the electron density of the naphthalene ring and rendering it highly susceptible to electrophilic attack.
From an inductive standpoint, both oxygen atoms are more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond (-I effect). However, the resonance effect of both groups is dominant, resulting in an overall activation of the aromatic ring.
Caption: Electronic effects of hydroxyl and methoxy groups on reactivity.
Comparative Reactivity in Key Synthetic Transformations
Acidity (pKa)
The acidity of the carboxylic acid moiety is a fundamental property that influences its reactivity in many reactions. 3-Hydroxy-2-naphthoic acid is a significantly stronger acid (pKa ≈ 2.8) than this compound (experimental pKa ≈ 4.1).[1][3] This difference of over one pKa unit can be attributed to the electron-withdrawing inductive effect of the hydroxyl group, which stabilizes the resulting carboxylate anion. The methoxy group, while also inductively withdrawing, is a weaker electron-withdrawing group in this context.
The higher acidity of 3-hydroxy-2-naphthoic acid can be advantageous in reactions where protonation of a reagent is a key step or where the carboxylate anion is an intermediate.
Esterification
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for synthesizing esters. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.
Given its lower pKa, the carbonyl group of 3-hydroxy-2-naphthoic acid is more readily protonated under acidic conditions compared to this compound. This would suggest a faster rate of esterification for the hydroxy derivative under identical conditions.
Experimental Data Snapshot: Esterification
Protocol: Fischer Esterification of 3-Hydroxy-2-naphthoic Acid
-
Dissolution: Dissolve 3-hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol) in methanol (20 ml).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 ml) to the solution with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, wash the reaction mixture with brine (2 x 10 ml).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 ml).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization to afford methyl 3-hydroxy-2-naphthoate.
Caption: A typical workflow for Fischer esterification.
Amide Formation
The synthesis of amides from carboxylic acids often involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. The initial activation step is crucial for the overall efficiency of the reaction.
As with esterification, the greater acidity of 3-hydroxy-2-naphthoic acid can be advantageous. For instance, in the formation of an acyl chloride using thionyl chloride (SOCl₂), the reaction is initiated by the attack of the carboxylic acid on the sulfur atom. A more acidic carboxylic acid will have a more electrophilic carbonyl carbon, potentially leading to a faster reaction with thionyl chloride.
High yields of up to 98% have been reported for the synthesis of 3-hydroxy-2-naphthoic acid anilide in solvents like ortho-xylene.[5] While similar high yields are anticipated for the methoxy derivative, the reaction kinetics may differ.
Protocol: Amide Formation from 3-Hydroxy-2-naphthoic Acid via Acyl Chloride
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend or dissolve 3-hydroxy-2-naphthoic acid in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reflux: Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases and the solid has dissolved.
-
Removal of Excess Reagent: After cooling, remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Amine Addition: Cool the solution in an ice bath and add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine, pyridine) in the same solvent dropwise.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, concentrate under reduced pressure, and purify the crude amide by recrystallization or column chromatography.
Electrophilic Aromatic Substitution
The naphthalene ring in both compounds is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy groups. Both groups are ortho-, para-directing. In the case of 3-substituted-2-naphthoic acids, the primary sites for electrophilic attack are the C4 and C1 positions.
Given that the hydroxyl group is a more potent activating group than the methoxy group, 3-hydroxy-2-naphthoic acid is expected to be more reactive towards electrophiles. This increased reactivity can be particularly pronounced under basic conditions where the highly activating phenoxide is formed.
For example, in electrophilic bromination, 3-hydroxy-2-naphthoic acid would be expected to react more readily than this compound. The regioselectivity will be influenced by both electronic and steric factors. The bulky carboxylic acid group at the C2 position may sterically hinder attack at the C1 position, potentially favoring substitution at the C4 position.
While direct comparative experimental data on the electrophilic substitution of these two specific compounds is scarce, studies on related substituted naphthalenes and benzenes consistently show the superior activating ability of the hydroxyl group.[6]
Conclusion
The choice between this compound and 3-hydroxy-2-naphthoic acid as a synthetic precursor should be guided by a clear understanding of their respective reactivities. 3-Hydroxy-2-naphthoic acid, with its greater acidity and the stronger activating nature of its hydroxyl group, is generally the more reactive of the two. This enhanced reactivity can translate to faster reaction times and milder reaction conditions for processes such as esterification, amide formation, and electrophilic aromatic substitution.
However, the presence of the acidic hydroxyl group can also be a liability, potentially leading to unwanted side reactions or requiring a protection-deprotection sequence, which adds steps to a synthesis. In contrast, the methoxy group of this compound is relatively inert, offering a more stable platform for transformations that might be incompatible with a free hydroxyl group.
Ultimately, the optimal choice will depend on the specific synthetic strategy, the desired final product, and the compatibility of the functional groups with the planned reaction conditions. This guide provides the foundational knowledge to make an informed decision, empowering researchers to design more efficient and successful synthetic routes.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. This compound 98 883-62-5 [sigmaaldrich.com]
- 3. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 3-HYDROXY-2-NAPHTHOATE | 883-99-8 [chemicalbook.com]
- 5. ucj.org.ua [ucj.org.ua]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 3-Methoxy-2-naphthoic Acid from its Isomers: A Spectroscopic Guide
In the landscape of pharmaceutical development and complex organic synthesis, the precise identification of isomeric compounds is not merely a matter of analytical rigor; it is a critical determinant of a product's efficacy, safety, and intellectual property defensibility. 3-Methoxy-2-naphthoic acid and its constitutional isomers, all sharing the molecular formula C₁₂H₁₀O₃, present a classic analytical challenge. While possessing the same mass, the subtle repositioning of the methoxy and carboxylic acid groups on the naphthalene core gives rise to distinct physicochemical properties and, consequently, unique spectroscopic signatures. This guide provides a comprehensive comparison of this compound with its key isomers, leveraging ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to create a robust framework for their unambiguous differentiation.
The Importance of Isomeric Purity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic environment of its functional groups. In drug development, one isomer may exhibit the desired therapeutic effect while another could be inactive or, in a worst-case scenario, toxic. Therefore, the ability to selectively synthesize and analytically confirm the identity of the target isomer is paramount. The spectroscopic techniques detailed herein provide the necessary tools to navigate this complex analytical terrain.
Molecular Structures of this compound and Its Isomers
To understand the spectroscopic differences, it is essential to first visualize the structures of the compounds . The following diagram illustrates the structures of this compound and four of its common isomers.
Figure 1: Structures of this compound and its selected isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of each proton signal provide a detailed map of the molecule's connectivity. The differences in the electronic environment surrounding the protons in each isomer lead to distinct and predictable variations in their ¹H NMR spectra.
The key diagnostic signals in the ¹H NMR spectra of these isomers are those of the methoxy group protons and the aromatic protons on the naphthalene ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm) and can be confirmed by D₂O exchange.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | OCH₃ (s) | Aromatic Protons (m) | Carboxylic Acid (br s) |
| This compound | ~3.9 | 7.2 - 8.2 | >10 |
| 1-Methoxy-2-naphthoic acid | ~4.0 | 7.3 - 8.1 | >10 |
| 2-Methoxy-1-naphthoic acid | ~4.1 | 7.2 - 8.5 | ~10.5-11.0[1] |
| 4-Methoxy-1-naphthoic acid | ~4.0 | 6.8 - 8.9 | >10 |
| 6-Methoxy-2-naphthoic acid | ~3.9 | 7.1 - 8.5 | >10 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The precise chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. For instance, the proximity of the methoxy and carboxylic acid groups to specific aromatic protons will cause characteristic shielding or deshielding effects. A detailed analysis of the aromatic region, often requiring 2D NMR techniques like COSY and HSQC for unambiguous assignment, is crucial for definitive identification.
Experimental Protocol: ¹H NMR Spectroscopy
Figure 2: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment. The positions of the methoxy and carboxylic acid groups significantly influence the chemical shifts of the carbon atoms in the naphthalene ring, providing another layer of differentiation.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | OCH₃ | C=O | Aromatic Carbons |
| This compound | ~56 | ~169 | 105 - 158 |
| 1-Methoxy-2-naphthoic acid | ~62 | ~168 | 110 - 155 |
| 2-Methoxy-1-naphthoic acid | ~57 | ~167 | 112 - 156 |
| 4-Methoxy-1-naphthoic acid | ~55 | ~169 | 102 - 157 |
| 6-Methoxy-2-naphthoic acid | ~55 | ~168 | 105 - 159 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The chemical shifts of the carbon atoms directly attached to the methoxy and carboxylic acid groups, as well as the quaternary carbons of the naphthalene ring, are particularly useful for distinguishing between the isomers.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The data acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a larger number of scans. A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. The presence of specific functional groups gives rise to characteristic absorption bands. For the methoxy-naphthoic acids, the key vibrations to monitor are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the methoxy and carboxylic acid groups, and the aromatic C-H and C=C bending and stretching vibrations.
Table 3: Key FT-IR Absorption Bands (in cm⁻¹)
| Compound | O-H (Carboxylic Acid) | C=O (Carbonyl) | C-O (Methoxy/Acid) | Aromatic C-H/C=C |
| This compound | 2500-3300 (broad) | ~1680 | ~1250, ~1020 | 1600-1450, 900-650 |
| 1-Methoxy-2-naphthoic acid | 2500-3300 (broad) | ~1690 | ~1260, ~1030 | 1600-1450, 900-650 |
| 2-Methoxy-1-naphthoic acid | 2500-3300 (broad)[1] | ~1685 | ~1255, ~1025 | 1600-1450, 900-650 |
| 4-Methoxy-1-naphthoic acid | 2500-3300 (broad) | ~1675 | ~1245, ~1015 | 1600-1450, 900-650 |
| 6-Methoxy-2-naphthoic acid | 2500-3300 (broad) | ~1682 | ~1260, ~1035 | 1600-1450, 900-650 |
Note: Frequencies are approximate and can vary based on the sampling method (e.g., KBr pellet, ATR).
While the major absorption bands will be present in all isomers, subtle shifts in the carbonyl stretching frequency and variations in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. For example, intramolecular hydrogen bonding between the carboxylic acid and a neighboring methoxy group can influence the position and shape of the O-H and C=O stretching bands.
Experimental Protocol: FT-IR Spectroscopy (ATR)
Figure 3: Workflow for acquiring an ATR-FT-IR spectrum.
Mass Spectrometry: Unveiling Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all the isomers have the same molecular weight (202.21 g/mol ), their fragmentation patterns under electron ionization (EI) can differ due to the varying stability of the resulting fragment ions.
The molecular ion peak (M⁺) at m/z 202 is expected for all isomers. Key fragmentation pathways often involve the loss of a methoxy radical (•OCH₃, 31 Da) to give a fragment at m/z 171, or the loss of a carboxyl group (•COOH, 45 Da) to give a fragment at m/z 157. The relative intensities of these and other fragment ions can be diagnostic.
Table 4: Common Mass Spectral Fragments (m/z)
| Compound | [M]⁺ | [M-OCH₃]⁺ | [M-COOH]⁺ | Other Key Fragments |
| This compound | 202[2] | 171 | 157 | 155, 129[2] |
| 1-Methoxy-2-naphthoic acid | 202 | 171 | 157 | 129, 115 |
| 2-Methoxy-1-naphthoic acid | 202[1] | 171 | 157 | 114, 103[1] |
| 4-Methoxy-1-naphthoic acid | 202 | 171 | 157 | 129, 102 |
| 6-Methoxy-2-naphthoic acid | 202 | 171 | 157 | 185, 114 |
For example, in 2-Methoxy-1-naphthoic acid, the proximity of the two substituents can lead to unique fragmentation pathways involving interactions between the methoxy and carboxylic acid groups, potentially leading to a more pronounced loss of methanol (CH₃OH, 32 Da) to give a fragment at m/z 170.
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
Figure 4: Workflow for GC-MS analysis.
Conclusion
The unambiguous identification of this compound from its isomers is a task that requires a multi-technique spectroscopic approach. While each technique provides valuable information, it is the synergistic combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry that allows for a confident and definitive structural assignment. By carefully analyzing the subtle yet significant differences in chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers and drug development professionals can ensure the identity and purity of their compounds, a cornerstone of scientific integrity and product quality.
References
A Senior Application Scientist's Guide to Analytical Standards for 3-Methoxy-2-naphthoic Acid
This guide provides an in-depth comparison of analytical methodologies and standards for 3-Methoxy-2-naphthoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental principles and strategic choices that underpin robust and reliable analytical outcomes. We will explore the critical physicochemical properties of the analyte, compare the primary chromatographic and spectroscopic techniques for its quantification and identification, and provide guidance on selecting and validating a certified reference material.
Foundational Knowledge: Physicochemical Profile
Understanding the inherent properties of this compound is the cornerstone of effective analytical method development. Its structure, featuring a naphthalene core, a carboxylic acid group, and a methoxy group, dictates its behavior in various analytical systems.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₂H₁₀O₃ | Defines the elemental composition. |
| Molecular Weight | 202.21 g/mol [1] | Essential for preparing standard solutions of known molarity and for mass spectrometry. |
| Melting Point | 133-136 °C[2] | A key parameter for identity confirmation and purity assessment via techniques like DSC. |
| Appearance | Solid | Standard is typically a crystalline or powdered solid, requiring careful handling and weighing. |
| Acidity (pKa) | ~2.8 (Estimated)[3] | The low pKa of the related 3-hydroxy-2-naphthoic acid (pKa 2.8) indicates that this compound is a moderately strong organic acid.[3] This is critical for HPLC, as pH control of the mobile phase is necessary to ensure a consistent, non-ionized state for reproducible retention on a reverse-phase column. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and ether. | Dictates the choice of diluent for standard and sample preparation. Solubility in common HPLC mobile phase components is advantageous. |
| UV Absorbance | Expected strong absorbance in the UV region. | The naphthalene ring system is a strong chromophore. Related naphthoic acids show absorbance maxima between 230-340 nm, making UV-Vis spectrophotometry a suitable detection method for HPLC.[4][5] |
Strategic Selection of Analytical Techniques: A Comparative Overview
The choice of analytical technique is a critical decision driven by the specific requirements of the assay, such as sensitivity, selectivity, and throughput. Below is a comparison of the most viable methods for analyzing this compound.
| Technique | Principle & Suitability | Advantages | Disadvantages & Mitigation Strategies |
| HPLC-UV | Separation: Reverse-Phase (RP) chromatography. Detection: UV-Vis. Highly suitable for routine purity, assay, and impurity quantification due to the analyte's strong UV chromophore and polarity. | High precision and accuracy; robust and widely available; excellent for quantifying related substances; non-destructive. | Moderate sensitivity compared to MS; requires careful mobile phase pH control to manage the acidic nature of the analyte. |
| GC-FID/MS | Separation: Gas Chromatography. Detection: Flame Ionization (FID) or Mass Spectrometry (MS). Unsuitable for direct analysis due to the low volatility and high polarity of the carboxylic acid group.[6][7] | High resolution; MS provides structural information for definitive identification. | Requires derivatization to convert the carboxylic acid into a volatile ester (e.g., methylation) or silyl ester (e.g., using BSTFA).[6][8] This adds complexity, time, and potential for side reactions. |
| UV-Vis Spec. | Measures light absorbance across the UV-Visible spectrum. Primarily used for identity confirmation and simple concentration checks where interfering substances are absent. | Fast, simple, and inexpensive; useful for quick identity checks against a reference spectrum. | Non-specific; cannot distinguish between the analyte and structurally similar impurities. Not a separative technique. |
| FT-IR Spec. | Measures absorption of infrared radiation, providing a "fingerprint" based on molecular vibrations. Used for identity confirmation. | Highly specific for identity confirmation; provides structural information (e.g., C=O, C-O stretches). | Not a quantitative technique for routine analysis; requires a pure reference standard for comparison. |
Recommendation: For the majority of applications, including purity assessment and assay, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the superior method. It provides the optimal balance of selectivity, robustness, and performance without the need for complex sample derivatization.
The Workflow of Method Development and Validation
A successful analysis relies on a logical and systematic workflow. The process begins with selecting the right tools (the standard and the method) and culminates in a validated system that ensures data integrity.
Caption: Workflow for Analytical Method Development and Validation.
Choosing Your Analytical Standard: A Comparative Guide
The accuracy of any quantitative analysis is fundamentally limited by the quality of the reference standard. A simple "reagent grade" chemical is insufficient for regulatory or high-stakes research. A Certified Reference Material (CRM) or a well-characterized primary standard is required.
| Supplier | Product Example | Purity | Certification & Documentation | Best For |
| Sigma-Aldrich | This compound, 98% | ≥ 98% | Certificate of Analysis (COA) available by lot, detailing purity by a specified method. | General research, method development, and as a starting material for creating an in-house primary standard. |
| TCI America | This compound, >98.0%[9] | >98.0% | COA and MSDS available.[10] TCI is a reputable supplier for high-purity organic chemicals. | Similar applications to Sigma-Aldrich; good for sourcing and price comparison. |
| Alfa Chemistry | CAS 883-62-5 this compound[11] | Purity specified on COA. | Provides COA with key physicochemical data. | Sourcing for research and development purposes. |
| Pharmacopeial | (Hypothetical) USP this compound RS | Defined by USP monograph | Full characterization data, established use-by date, and traceability. Used as the official standard for compendial testing. | Required for all analyses intended to meet USP monograph specifications for a drug product or substance. |
Expert Insight: While no dedicated USP reference standard currently exists for this compound itself, it may be a specified impurity in other monographs (e.g., for Naproxen, which has a related structure).[12] When a pharmacopeial standard is unavailable, the responsibility falls on the analyst to qualify a commercial standard. This involves orthogonal testing (e.g., HPLC, titration, NMR, mass spec) to confirm identity and establish a precise purity value.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating through the inclusion of rigorous System Suitability Tests (SST). SSTs are non-negotiable; they are the analyst's proof that the chromatographic system is performing adequately on the day of analysis.
Protocol 1: Purity and Assay by RP-HPLC-UV
This method is optimized for the separation of this compound from potential process impurities and degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: The acid suppresses the ionization of the analyte's carboxyl group, ensuring a single, non-ionized form interacts with the stationary phase, which dramatically improves peak shape and reproducibility.[13]
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 85% B
-
15-18 min: 85% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 236 nm. Causality: Based on spectra of related naphthoic acids, 236 nm provides a high response, maximizing sensitivity.[5]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
2. Standard Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 2.5 mL of the Stock Standard to 25 mL with diluent.
3. Sample Preparation:
-
Prepare the sample in the same diluent to a target concentration of 0.1 mg/mL.
4. System Suitability Test (SST):
-
Make five replicate injections of the Working Standard.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates: ≥ 2000
-
Caption: Principle of Ion Suppression in RP-HPLC.
Protocol 2: Identity Confirmation by FT-IR
This protocol confirms that the material is chemically consistent with the reference standard.
1. Instrument & Method:
-
Technique: Attenuated Total Reflectance (ATR) is preferred for its simplicity. Alternatively, a KBr pellet can be used.
-
Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
2. Procedure:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small amount of the this compound reference standard onto the crystal and acquire its spectrum.
-
Clean the crystal thoroughly.
-
Acquire the spectrum of the sample material under identical conditions.
3. Acceptance Criteria:
-
The FT-IR spectrum of the sample must be concordant with the spectrum of the reference standard. Key peaks to observe include:
-
~3000 cm⁻¹: Broad O-H stretch from the carboxylic acid dimer.
-
~1680 cm⁻¹: Sharp, strong C=O stretch from the carboxylic acid.
-
~1600, 1450 cm⁻¹: C=C stretches from the aromatic naphthalene ring.
-
~1250 cm⁻¹: C-O stretch from the methoxy group and carboxylic acid.
-
Conclusion and Authoritative Recommendations
For the comprehensive analysis of this compound, a multi-faceted approach grounded in sound chromatographic principles is essential.
-
For Quantification (Assay and Purity): RP-HPLC-UV is the authoritative method. Its robustness, precision, and ability to separate related impurities make it the gold standard for quality control and research. The key to success is controlling the mobile phase pH to ensure consistent analyte retention.
-
For Identity: A combination of chromatographic retention time matching against a reference standard and spectroscopic confirmation by FT-IR provides irrefutable proof of identity.
-
Reference Standard Management: The selection and proper qualification of a high-purity reference standard is the most critical step. Without a reliable standard, all subsequent analytical data is compromised. Always procure from a reputable vendor and review the Certificate of Analysis thoroughly. For GMP applications, an in-house qualification using orthogonal methods is mandatory in the absence of a pharmacopeial standard.
By integrating these principles and protocols, researchers can ensure the generation of accurate, reproducible, and defensible analytical data for this compound.
References
- 1. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 883-62-5 [chemicalbook.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. ias.ac.in [ias.ac.in]
- 5. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 6. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. calpaclab.com [calpaclab.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Researcher's Guide to Purity Confirmation of Commercially Available 3-Methoxy-2-naphthoic Acid
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of starting materials is not merely a preference but a prerequisite for reproducible and reliable results. 3-Methoxy-2-naphthoic acid, a key intermediate in the synthesis of various biologically active molecules and materials, is no exception. The presence of even minute impurities can lead to aberrant reaction pathways, compromised yields, and in the context of drug development, potentially toxicological concerns.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available this compound. We will delve into the rationale behind orthogonal analytical techniques, provide actionable experimental protocols, and present a comparative analysis to guide the selection of high-quality reagents. Our approach is grounded in the principles of analytical self-validation and draws upon internationally recognized quality guidelines.
The Imperative of Purity: Why It Matters
The integrity of any research or development program hinges on the quality of its foundational components. For a compound like this compound, impurities can manifest in several detrimental ways:
-
Altered Reactivity: Impurities can interfere with catalytic cycles, act as competing nucleophiles or electrophiles, or quench reagents, leading to lower yields and the formation of unintended byproducts.
-
Inaccurate Biological Data: In biological assays, impurities may exhibit their own pharmacological activity, leading to false positives or negatives and confounding the interpretation of structure-activity relationships.
-
Regulatory Scrutiny: In drug development, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] The ICH Q3A(R2) guideline, for instance, specifically addresses the reporting, identification, and qualification of impurities in new drug substances.[1]
The Analytical Gauntlet: A Multi-pronged Approach to Purity Verification
No single analytical technique is sufficient to definitively declare a compound as "pure." A robust purity assessment relies on an orthogonal approach, where different methods provide complementary information. The following sections detail the most critical techniques for the evaluation of this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly in the reverse-phase mode (RP-HPLC), is the cornerstone of purity analysis for non-volatile organic compounds. It excels at separating the target compound from closely related impurities, allowing for precise quantification.
The Rationale: A C18 stationary phase provides a hydrophobic environment for the separation of aromatic compounds like this compound. The use of an acidified mobile phase (e.g., with formic or trifluoroacetic acid) suppresses the ionization of the carboxylic acid moiety, resulting in sharper peaks and more reproducible retention times. A gradient elution, where the proportion of organic solvent is increased over time, ensures the timely elution of both more polar and less polar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
¹H and ¹³C NMR spectroscopy provide an unparalleled view of the molecule's structure. While not inherently quantitative without rigorous calibration, NMR is exceptionally powerful for identifying impurities, even at low levels, and for confirming the identity of the main component.
The Rationale: The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons on the naphthalene core and a distinct singlet for the methoxy group protons, typically in the 3.8-4.0 ppm range.[4][5] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). The ¹³C NMR spectrum will show a characteristic signal for the methoxy carbon around 55-60 ppm.[5] Any unexpected signals would indicate the presence of impurities.
Melting Point Analysis: A Classic Indicator of Purity
The melting point of a crystalline solid is a sensitive physical property that can provide a quick and simple indication of purity. A pure compound will typically melt over a narrow range (0.5-1.5 °C), while the presence of impurities will lead to a depression and broadening of the melting point range. Commercially available this compound is often cited with a melting point in the range of 133-136 °C.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
While this compound itself is not sufficiently volatile for direct GC analysis, this technique can be invaluable for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the manufacturing process.
Comparative Analysis of Commercial this compound
To illustrate the importance of in-house purity verification, the following table presents a hypothetical comparison of this compound from three different commercial suppliers. This data is representative of what a researcher might find upon analysis.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% | 99% | >99.5% (HPLC) |
| Appearance | Off-white powder | White crystalline solid | White crystalline powder |
| Melting Point (°C) | 132-136 | 134-136 | 135-136 |
| HPLC Purity (%) | 98.2 | 99.1 | 99.8 |
| Major Impurity (%) | 1.5 (Impurity X) | 0.7 (Impurity Y) | 0.1 (Impurity Y) |
| ¹H NMR | Conforms to structure, minor unidentified peaks | Conforms to structure | Conforms to structure |
| Residual Solvents (GC-MS) | Toluene (300 ppm) | Not Detected | Not Detected |
Impurity X: Hypothetical unreacted starting material, e.g., 3-hydroxy-2-naphthoic acid. Impurity Y: Hypothetical byproduct from the methylation reaction.
This table highlights that while all suppliers meet their stated purity claims, there can be significant differences in the actual purity and the nature of the impurities present. For sensitive applications, the material from Supplier C would be the superior choice.
Experimental Protocols
The following are detailed, step-by-step protocols for the key analytical methods described above.
Protocol 1: Purity Determination by RP-HPLC
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
Reference standard of this compound (if available).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the diluent.
-
Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 16.0 | 20 | 80 |
| 17.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 80 | 20 |
| 25.0 | 80 | 20 |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and assign them to the corresponding protons in the this compound structure.
-
Examine the spectrum for any unassigned peaks, which may indicate the presence of impurities.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity confirmation process.
Caption: Workflow for Purity Confirmation of this compound.
Caption: Decision Tree for Impurity Identification.
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly impacts the success of research and development endeavors. This guide has outlined a robust, multi-technique approach to its confirmation, rooted in sound analytical principles. It is imperative for researchers to move beyond a simple reliance on the supplier's Certificate of Analysis and to implement an in-house verification system. By employing a combination of HPLC for quantitative purity assessment, NMR for structural confirmation, and melting point analysis as a rapid screening tool, laboratories can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of their scientific outcomes.
References
A Guide to Cross-Validation of Analytical Methods for 3-Methoxy-2-naphthoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Methoxy-2-naphthoic acid, a key chemical entity, requires robust analytical methods to ensure its quality and purity. This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the principles of cross-validation, present detailed experimental protocols, and offer comparative performance data to facilitate informed method selection and validation.
The core principle of cross-validation is to demonstrate that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[1] This is crucial in drug development for method transfer between laboratories, confirming results from different analytical platforms, and for impurity profiling.[2][3][4] By employing orthogonal methods—techniques that rely on different separation and detection principles—we can significantly increase confidence in the analytical data.
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[5] It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method with UV detection is highly effective, offering excellent specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] Analytes are separated in the gas phase based on their boiling points and interactions with the stationary phase, followed by detection and identification by a mass spectrometer. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile form prior to GC-MS analysis.[6]
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve prepared from an identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate determination of concentration against a certified internal standard.[7][8]
Cross-Validation Workflow
The cross-validation of these three analytical techniques involves a systematic approach to ensure the reliability and comparability of the data generated.
Caption: A typical workflow for the cross-validation of HPLC, GC-MS, and qNMR methods.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reproducible and reliable analytical data. The following are representative methodologies for the analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established procedures for similar naphthoic acid derivatives and is suitable for the direct analysis of this compound.[9]
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV-Vis detector. |
| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water. A gradient elution may be employed for impurity profiling. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | Determined by UV scan of the analyte (typically around 230 nm). |
| Injection Volume | 10 µL. |
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This protocol incorporates a derivatization step to enhance the volatility of this compound for GC-MS analysis. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach for carboxylic acids.
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250°C. |
| Oven Program | Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. |
| MS Transfer Line Temp | 280°C. |
| Ion Source Temperature | 230°C. |
| MS Mode | Full scan (e.g., m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. |
Derivatization and Sample Preparation:
-
Sample Preparation: Accurately weigh the sample containing this compound into a reaction vial.
-
Derivatization: Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylation reagent (e.g., BSTFA with 1% TMCS).
-
Reaction: Cap the vial and heat at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Injection: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This qNMR protocol is designed for the accurate quantification of this compound using a certified internal standard.
Instrumentation and Experimental Parameters:
| Parameter | Recommended Condition |
| NMR Spectrometer | A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses. |
| Solvent | A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, CDCl3). |
| Internal Standard | A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[10] |
| Pulse Sequence | A simple 90° pulse-acquire sequence. |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[10] |
| Data Processing | Manual phasing and baseline correction are critical for accurate integration. |
Sample Preparation and Analysis:
-
Sample Preparation: Accurately weigh the sample and the internal standard into the same vial. Dissolve the mixture in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the 1H NMR spectrum using the optimized parameters.
-
Quantification: Integrate the signals of the analyte and the internal standard. The concentration of the analyte is calculated using the following equation:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Quantitative Performance Data Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for the analysis of this compound by HPLC, GC-MS, and qNMR, providing a basis for comparison.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Linearity (r²) | >0.999 | >0.998 | Not Applicable (Primary Method) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 µg/mL | Dependent on concentration and number of scans |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.015 - 0.15 µg/mL | Dependent on concentration and number of scans |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% |
| Specificity | High | Very High | Very High |
| Sample Throughput | High | Medium | Low to Medium |
Rationale for Method Selection and Cross-Validation
The choice between these powerful analytical techniques depends on the specific analytical challenge.
Caption: Decision tree illustrating the primary applications for each analytical technique.
-
HPLC is often the workhorse for routine quality control due to its high throughput, robustness, and suitability for a wide range of pharmaceutical compounds.
-
GC-MS provides exceptional specificity and is invaluable for identifying unknown impurities, especially those that are volatile or can be made volatile through derivatization. Its mass spectral data offers a high degree of confidence in compound identification.
-
qNMR serves as a primary, non-destructive method for the accurate determination of purity and concentration. It is particularly useful for qualifying reference standards and as an orthogonal technique to confirm the results obtained from chromatographic methods.
Conclusion
The cross-validation of analytical results for this compound using orthogonal techniques such as HPLC, GC-MS, and qNMR provides a comprehensive and robust approach to ensuring data integrity. Each method offers unique advantages, and their judicious application and comparison are essential for supporting drug development from early-stage research to final product release. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists to confidently implement and cross-validate these powerful analytical methods.
References
- 1. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. usp.org [usp.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-2-naphthoic Acid
As professionals in research and development, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents like 3-Methoxy-2-naphthoic acid are not merely procedural formalities; they are critical functions that protect ourselves, our colleagues, and the ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety data and regulatory compliance. The causality behind each step is explained to ensure a deep, working knowledge of safe laboratory practices.
Hazard Identification and Essential Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough understanding of its associated hazards is paramount. This compound is classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][2][3]. The primary risks involve irritation to the skin, eyes, and respiratory system[1][4][5].
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][4][5] |
Table 1: GHS Hazard Summary for this compound
The "Warning" signal word associated with this chemical underscores the need for diligent application of safety protocols[1][4]. While specific data on long-term environmental effects are limited for this exact compound, a related substance, 3-Hydroxy-2-naphthoic acid, is known to be harmful to aquatic life with long-lasting effects[2]. Therefore, preventing its entry into the environment is a critical aspect of its disposal[6].
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE is the first line of defense against chemical exposure. The choice of PPE is directly dictated by the hazard profile of this compound.
-
Eye and Face Protection : Wear chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166[1]. Given the risk of serious eye irritation, a face shield should be considered if there is a significant risk of splashing or dust generation[5].
-
Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin contact[1][5][7]. Contaminated clothing must be removed and washed before reuse[5][7].
-
Respiratory Protection : All handling should occur in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust particles[1][5][7]. If engineering controls are insufficient or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1].
-
Hygiene Measures : Always wash hands and any exposed skin thoroughly after handling the chemical[1][2][7]. Do not eat, drink, or smoke in areas where this chemical is handled or stored[7].
The Core Disposal Protocol: A Step-by-Step Guide
The cardinal rule for the disposal of this compound is that it must not be discarded with household garbage or released into the sewer system. The required method is disposal via an approved and licensed waste disposal company[1][2][5].
Step 1: Waste Identification and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions in waste containers.
-
Identify : Clearly identify the waste as solid this compound.
-
Segregate : This compound is incompatible with strong oxidizing agents and strong bases[2][5]. It must be stored in a separate, dedicated waste container away from these materials. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Selection and Labeling
The waste container serves to safely hold the material until pickup.
-
Select : Use a chemically resistant, sealable container, preferably the original manufacturer's container if it is empty and in good condition. Ensure the container is dry and clean before adding waste.
-
Label : Label the container clearly and accurately. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards: "Irritant"
-
The date the waste was first added to the container.
-
Step 3: Accumulation and Storage
Store the waste container in a designated Satellite Accumulation Area (SAA)[8].
-
Location : The SAA should be at or near the point of generation, under the control of the laboratory personnel. It must not be near a sink or floor drain[8].
-
Conditions : Keep the container tightly closed except when adding waste[1][5]. Store it in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight[1][8][9]. Secondary containment is required to capture any potential leaks[8].
Step 4: Arranging for Professional Disposal
Disposal must be conducted in accordance with all federal, state, and local regulations[7].
-
Contact EHS : Follow your institution's established procedures for chemical waste pickup by contacting the EHS department. They will arrange for collection by a licensed hazardous waste disposal company.
-
Incineration : The recommended disposal method for this type of organic solid is combustion in a chemical incinerator equipped with an afterburner and a scrubber system[5][7]. This ensures the complete destruction of the compound and the safe neutralization of any harmful combustion byproducts.
Disposal Decision Workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital.
-
Personal Safety First : Ensure you are wearing the appropriate PPE before addressing a spill.
-
Containment : For a small, solid spill, prevent the dispersion of dust[7]. Carefully sweep the material into an airtight container for disposal[5][6][7]. If appropriate, moisten the material slightly to prevent it from becoming airborne[6].
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Reporting : Report all spills to your laboratory supervisor and institutional EHS department, following established protocols.
-
First Aid :
-
Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention[1][2][7].
-
Skin Contact : Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1][7].
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1][5].
-
Regulatory Framework
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10]. As a generator of hazardous waste, your laboratory is responsible for ensuring compliance from the point of generation to final disposal. This includes proper waste identification, accumulation, and ensuring it is transported and disposed of by a licensed facility[10]. Adhering to the protocols outlined in this guide and your institution's specific policies will ensure you meet these regulatory obligations.
By treating chemical disposal with the same rigor and attention to detail as our primary research, we uphold the core tenets of scientific integrity and professional responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. laballey.com [laballey.com]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-2-naphthoic Acid
Welcome to your essential guide for the safe handling of 3-Methoxy-2-naphthoic acid (CAS No. 883-62-5). As researchers and drug development professionals, our primary commitment is to safety, which enables scientific advancement. This document moves beyond a simple checklist, providing a deep, experience-driven framework for risk assessment and personal protective equipment (PPE) selection. The toxicological properties of many research chemicals are not fully understood, making a cautious and well-informed approach to safety paramount. This guide is built on the principle of treating all research compounds as potentially hazardous, ensuring a culture of safety in your laboratory.
Hazard Identification: Understanding the Risks of this compound
This compound is a naphthoic acid derivative that requires careful handling due to its identified hazards.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
GHS Hazard Classifications:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][4]
These classifications are our foundational data points for risk assessment. Direct contact with the skin can lead to irritation, while eye contact may result in serious damage. Inhalation of the dust can irritate the respiratory tract. Therefore, our PPE strategy must create a comprehensive barrier to prevent these routes of exposure.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we detail specific PPE, it's crucial to understand that PPE is the last line of defense in laboratory safety. The most effective safety strategies prioritize the elimination or control of hazards at their source.
-
Elimination/Substitution: While not always feasible in research, consider if a less hazardous chemical could be used.
-
Engineering Controls: These are the most critical physical controls to minimize exposure. Always handle this compound in a certified chemical fume hood to control airborne dust and vapors.[5] Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[3]
-
Administrative Controls: These are the protocols and procedures you establish in your lab. This includes designating specific areas for handling this compound, providing thorough training, and implementing strict hygiene practices.[3][5]
-
Personal Protective Equipment (PPE): This is the equipment worn to protect against hazards that cannot be eliminated or controlled by other means.
Personal Protective Equipment (PPE) Protocol for this compound
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks of exposure. The following table outlines recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Required if not in a fume hood (N95 respirator minimum).[1] |
| Solution Preparation | Chemical safety goggles and face shield | Nitrile gloves | Lab coat | Work in a chemical fume hood.[5] |
| Reaction Setup and Monitoring | Chemical safety goggles | Nitrile gloves | Lab coat | Work in a chemical fume hood.[5] |
| Large-Scale Operations (>50g) | Chemical safety goggles and face shield | Nitrile gloves | Chemical-resistant apron over lab coat or disposable coveralls | Work in a chemical fume hood.[5] |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls and shoe covers | NIOSH-approved respirator with organic vapor cartridge.[5] |
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[2]
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory for all applications.[6]
-
Enhanced Protection: For tasks with a higher risk of splashes, such as preparing solutions or handling larger quantities, a face shield should be worn in addition to safety goggles.[3][6]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.[4]
-
Gloves: Chemical-resistant nitrile gloves are a suitable choice for general handling.[5] It is critical to change gloves immediately if they become contaminated. For prolonged handling or in the event of a spill, consider more robust gloves like butyl rubber. Always inspect gloves for tears or holes before use.[7]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale work or where significant contamination is possible, a chemical-resistant apron or disposable coveralls provide a higher level of protection.[5]
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings. Perforated shoes or sandals are not permitted.[7] For tasks with a high risk of spills, such as handling large volumes or cleaning up spills, chemical-resistant shoe covers or boots are recommended.[5]
Respiratory Protection
Inhalation of this compound dust may cause respiratory irritation.[3]
-
Primary Control: A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5]
-
When a Fume Hood is Insufficient: If a fume hood is not available or if procedures may generate significant dust outside of a hood (e.g., during a large spill), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is recommended.[1][4] For situations with potential vapor exposure, a combination organic vapor/particulate cartridge should be used.[5]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. Follow a strict protocol for putting on and taking off PPE to prevent cross-contamination.
Step-by-Step PPE Workflow
Caption: PPE Donning and Doffing Workflow.
Disposal of Contaminated PPE and Waste
Proper disposal is a critical final step to prevent exposure to others and environmental contamination.
-
Chemical Waste: All excess solid this compound and solutions must be collected in a designated, labeled hazardous waste container.[4][8]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in a separate, sealed, and labeled hazardous waste bag or container.[5]
-
Empty Containers: The first rinse of a container that held this compound must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, provided the pH is neutral and there is no other contamination.[8]
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
By integrating these principles and protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. 3-甲氧基-2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
